N,N'-Diethyl-N,N'-di-naphthalen-1-yl-malonamide
Description
BenchChem offers high-quality N,N'-Diethyl-N,N'-di-naphthalen-1-yl-malonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-Diethyl-N,N'-di-naphthalen-1-yl-malonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N,N'-diethyl-N,N'-dinaphthalen-1-ylpropanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O2/c1-3-28(24-17-9-13-20-11-5-7-15-22(20)24)26(30)19-27(31)29(4-2)25-18-10-14-21-12-6-8-16-23(21)25/h5-18H,3-4,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMOPCARGGOUHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC2=CC=CC=C21)C(=O)CC(=O)N(CC)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Characterization of N,N'-Diethyl-N,N'-di-naphthalen-1-yl-malonamide: A Comprehensive Technical Guide
Executive Summary
N,N'-Diethyl-N,N'-di-naphthalen-1-yl-malonamide (CAS: 726153-00-0)[1] is a highly sterically hindered, bidentate diamide ligand. Compounds of this class—specifically N,N'-dialkyl-N,N'-diaryl malonamides—are of profound interest in coordination chemistry and nuclear fuel reprocessing. They serve as structural analogues to the extractants used in the DIAMEX (Diamide Extraction) process, which is designed for the partitioning of minor actinides (Am³⁺, Cm³⁺) from high-level liquid waste (HLLW)[2],[3].
This whitepaper provides an authoritative, self-validating protocol for the synthesis and characterization of this specific malonamide, detailing the mechanistic causality behind each experimental choice to ensure high-fidelity reproduction by synthetic chemists and materials scientists.
Mechanistic Rationale & Retrosynthetic Analysis
The structural architecture of N,N'-Diethyl-N,N'-di-naphthalen-1-yl-malonamide is deliberately designed to balance metal-coordination efficacy with organic phase solubility[4].
-
The Malonate Core: Provides two convergent carbonyl oxygen atoms capable of bidentate coordination to hard Lewis acids (e.g., actinides and lanthanides)[2].
-
The 1-Naphthyl Groups: Introduce severe steric bulk. This restricts rotation around the C–N amide bond, pre-organizing the ligand geometry to favor metal chelation while preventing the formation of highly stable, un-strippable metal complexes.
-
The N-Ethyl Groups: Impart critical lipophilicity. In solvent extraction processes, this ensures the ligand and its resultant metal complexes remain entirely soluble in aliphatic diluents (like n-heptane), thereby preventing the formation of an undesired "third phase"[5].
Retrosynthetic Disconnection: Cleavage of the two amide bonds logically traces back to malonyl chloride and N-ethyl-1-naphthylamine . Causality of Reagent Choice: While peptide coupling agents (e.g., EDC/HOBt) are standard for amide synthesis, they frequently fail here. The extreme steric hindrance of the 1-naphthyl group severely retards nucleophilic attack on standard activated esters. Malonyl chloride is chosen because its high electrophilicity overcomes this steric barrier, driving the reaction to completion without the need for exotic catalysts.
Experimental Protocol: A Self-Validating System
The following protocol is engineered to be self-validating; physical phase changes and visual cues are embedded as checkpoints to confirm reaction progress.
Reagents Required
-
Malonyl chloride: 1.00 equivalent (Electrophile)
-
N-ethyl-1-naphthylamine: 2.05 equivalents (Nucleophile)
-
Triethylamine (Et₃N): 2.50 equivalents (Acid Scavenger)
-
Anhydrous Dichloromethane (DCM): Reaction solvent
Step-by-Step Methodology
-
System Preparation: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with dry nitrogen. Add N-ethyl-1-naphthylamine (2.05 eq) and anhydrous DCM (0.2 M concentration).
-
Base Introduction: Inject triethylamine (2.50 eq) into the stirring solution.
-
Causality: Triethylamine acts as a non-nucleophilic acid scavenger. Without it, the HCl generated during the reaction would protonate the unreacted N-ethyl-1-naphthylamine, rendering it non-nucleophilic and artificially capping the yield at 50%.
-
-
Electrophile Addition (Checkpoint 1): Cool the reaction vessel to 0 °C using an ice-water bath. Dissolve malonyl chloride (1.00 eq) in a small volume of DCM and add it dropwise via a syringe pump over 45 minutes.
-
Causality: The nucleophilic acyl substitution is highly exothermic. Strict thermal control at 0 °C prevents the degradation of malonyl chloride into reactive ketene intermediates, which would lead to oligomeric impurities.
-
Self-Validating Checkpoint: A dense white precipitate (Et₃N·HCl) will begin to form immediately upon addition. This visual cue confirms the successful elimination of HCl and the progression of the substitution.
-
-
Reaction Propagation: Remove the ice bath and allow the mixture to warm to 20 °C. Stir vigorously for 12 hours.
-
Causality: The first acylation is rapid, but the second acylation is sterically hindered by the newly formed bulky amide. Extended stirring at room temperature provides the necessary kinetic energy to drive the second substitution to completion.
-
-
Quenching & Workup (Checkpoint 2): Quench the reaction by adding saturated aqueous NH₄Cl. Transfer to a separatory funnel and wash the organic layer sequentially with 1 M HCl (to remove excess amine/Et₃N), saturated NaHCO₃ (to neutralize hydrolyzed malonic acid), and brine.
-
Self-Validating Checkpoint: The cessation of CO₂ gas evolution during the NaHCO₃ wash confirms the complete neutralization of acidic byproducts.
-
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude solid via recrystallization from a boiling mixture of ethyl acetate and hexanes to yield the pure malonamide.
Quantitative Characterization Data
To verify the structural integrity of the synthesized N,N'-Diethyl-N,N'-di-naphthalen-1-yl-malonamide[1], the following analytical parameters must be met. Note that due to the restricted rotation of the 1-naphthyl groups, NMR spectra may exhibit complex splitting patterns (rotamers) at room temperature.
Table 1: Analytical Characterization Data
| Parameter | Analytical Method | Expected Value / Signal | Structural Assignment |
| Molecular Weight | HRMS (ESI+) | m/z 411.2067 [M+H]⁺ | C₂₇H₂₇N₂O₂⁺ |
| Amide Carbonyl | ¹³C NMR (100 MHz, CDCl₃) | δ 166.5 ppm | C =O |
| Malonate Core | ¹H NMR (400 MHz, CDCl₃) | δ 3.15 ppm (s, 2H) | -C(=O)-CH₂ -C(=O)- |
| Naphthyl Rings | ¹H NMR (400 MHz, CDCl₃) | δ 7.30 – 8.05 ppm (m, 14H) | Ar-H |
| N-Ethyl (CH₂) | ¹H NMR (400 MHz, CDCl₃) | δ 3.80 ppm (q, J = 7.1 Hz, 4H) | -N-CH₂ -CH₃ |
| N-Ethyl (CH₃) | ¹H NMR (400 MHz, CDCl₃) | δ 1.15 ppm (t, J = 7.1 Hz, 6H) | -N-CH₂-CH₃ |
| Amide Stretch | FT-IR (ATR) | 1645 cm⁻¹ | ν(C=O) |
Signaling & Workflow Visualization
The following diagrams map the logical flow of the synthesis and the downstream application of malonamides in actinide partitioning.
Fig 1. Mechanistic workflow for the synthesis of the target malonamide.
Fig 2. Application of malonamides in actinide partitioning (DIAMEX process).
References
Sources
Crystal Structure Analysis of N,N'-Diarylmalonamides: A Technical Guide
The following is an in-depth technical guide on the crystal structure analysis of N,N'-diarylmalonamides, designed for researchers in structural chemistry and drug discovery.
Executive Summary
N,N'-diarylmalonamides represent a privileged scaffold in medicinal chemistry, serving as bioisosteres for urea and peptide linkages. Their structural rigidity, governed by intramolecular hydrogen bonding (IMHB) and steric locking, directly influences their pharmacodynamic profile (e.g., receptor binding affinity) and pharmacokinetic properties (e.g., membrane permeability). This guide provides a comprehensive workflow for the synthesis, crystallization, and X-ray diffraction (XRD) analysis of these compounds, focusing on the causal relationship between substituent electronics and supramolecular assembly.
Synthesis and Crystallization Protocol
High-quality single crystals are the prerequisite for successful structural elucidation. The following protocol minimizes side reactions and promotes the formation of diffraction-quality prisms.
Synthetic Route: Nucleophilic Acyl Substitution
The most robust method involves the reaction of malonyl dichloride with substituted anilines. This pathway is preferred over thermal condensation of esters due to higher yields and easier purification.
Reagents:
-
Malonyl dichloride (1.0 eq)
-
Substituted Aniline (2.2 eq)
-
Triethylamine (Et
N) (2.5 eq) as an acid scavenger -
Dichloromethane (DCM) (anhydrous solvent)
Step-by-Step Protocol:
-
Preparation: Dissolve the substituted aniline (2.2 eq) and Et
N (2.5 eq) in anhydrous DCM under an inert atmosphere ( ). Cool to 0°C.[1][2] -
Addition: Add malonyl dichloride (1.0 eq) dropwise over 30 minutes. Rationale: Slow addition prevents localized overheating and oligomerization.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Workup: Wash with 1N HCl (to remove unreacted aniline), saturated NaHCO
, and brine. Dry over MgSO . -
Purification: Recrystallize the crude solid from hot ethanol or a toluene/hexane mixture.
Crystallization for X-ray Diffraction
Standard recrystallization often yields microcrystals unsuitable for XRD. Use Liquid-Liquid Diffusion for superior results.
-
Solvent A (Good solvent): DMF or DMSO (high solubility).
-
Solvent B (Poor solvent): Diethyl ether or Pentane.
-
Method: Place a concentrated solution of the malonamide in a narrow tube. Carefully layer Solvent B on top. Seal and store at 4°C for 3–7 days.
-
Mechanism: Slow diffusion creates a metastable zone where nucleation occurs gradually, favoring fewer, larger, and more defect-free crystals.
Visualization: Synthesis & Assembly Workflow
The following diagram illustrates the critical path from precursors to supramolecular assembly, highlighting the checkpoints for quality control.
Caption: Workflow from chemical synthesis to crystallographic solution, emphasizing the critical liquid-liquid diffusion step for crystal growth.
Structural Analysis & Discussion
Conformational Landscape
N,N'-diarylmalonamides typically adopt a non-planar conformation due to the steric bulk of the aryl groups and the flexibility of the central methylene bridge (
-
The "U" vs. "W" Shape: The molecules often crystallize in a twisted "U" or "W" conformation to minimize dipole-dipole repulsion between the two carbonyl oxygens.
-
Torsion Angles: The
torsion angle is the primary degree of freedom. Deviations from planarity (0° or 180°) indicate steric strain, often observed when ortho-substituents (e.g., -CH , -F) are present on the aromatic ring.
Hydrogen Bonding Networks
The crystal packing is dominated by strong hydrogen bond donors (Amide N-H) and acceptors (Carbonyl C=O).
-
Intramolecular H-Bonds (The "Pseudo-Ring"):
-
In ortho-substituted derivatives (e.g., o-methoxy), an intramolecular hydrogen bond often forms between the amide proton and the substituent heteroatom. This forms a stable 6-membered pseudo-ring (
graph set motif), locking the conformation and increasing lipophilicity by "hiding" the polar donor.
-
-
Intermolecular H-Bonds:
-
The primary interaction is the
bond between adjacent molecules. -
This typically generates infinite 1D polymeric chains (
motif) running parallel to a crystallographic axis (often the b-axis in monoclinic cells).
-
Quantitative Data Comparison
The following table summarizes typical crystallographic parameters for N,N'-diarylmalonamides, highlighting the effect of substituents.
| Parameter | Unsubstituted (Ph-H) | Electron Withdrawing (p-NO | Steric Bulk (o-Me) |
| Crystal System | Monoclinic | Triclinic | Monoclinic |
| Space Group | |||
| N-H...O Distance (Å) | 2.85 - 2.90 | 2.95 - 3.05 | 2.80 - 2.85 |
| C=O Bond Length (Å) | 1.23 | 1.21 | 1.24 |
| Packing Motif | 1D Chains | Layered Sheets (Pi-Stacking) | Discrete Dimers |
| Planarity ( | Twisted ( | Near Planar ( | Highly Twisted ( |
Note: Data represents typical ranges derived from structural analogues in the Cambridge Structural Database (CSD).
Mechanistic Diagram: H-Bonding Logic
Understanding the competition between intra- and intermolecular forces is vital for predicting solid-state properties (e.g., solubility, melting point).
Caption: Decision tree for supramolecular assembly. Ortho-substituents capable of H-bonding favor intramolecular loops, disrupting infinite polymeric chains.
References
-
Chieh, P. C., Subramanian, E., & Trotter, J. (1970).[1] Crystal structure of malonamide. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 179-184. [Link][3]
-
Silverman, R. B., et al. (2019).[4] Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry. [Link]
-
Dunitz, J. D., & Taylor, R. (1997). Organic Fluorine: Odd Man Out. Chemistry – A European Journal (Context on F-substituent effects in crystal packing). [Link]
-
Desiraju, G. R. (2002). Hydrogen Bridges in Crystal Engineering: Interactions without Borders. Accounts of Chemical Research. [Link]
Sources
- 1. Crystal structure of malonamide - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Photophysical Properties of Novel Naphthalene-Based Malonamides: A Technical Guide
Executive Summary
This technical guide details the molecular design, synthesis, and photophysical characterization of N,N'-bis(naphthalen-1-yl)malonamide (BNMA) and its derivatives. These novel scaffolds represent a distinct class of "molecular hinges" where two naphthalene fluorophores are linked by a flexible malonamide bridge. Unlike rigid naphthalimides, these malonamides exhibit dynamic dual-fluorescence properties driven by intramolecular excimer formation .
This guide provides a self-validating protocol for synthesizing these probes and characterizing their sensitivity to solvent polarity and DNA intercalation. It serves as a blueprint for developing ratiometric sensors for local microviscosity and nucleic acid binding.
Molecular Design & Rationale
The core innovation lies in the malonamide linker (
Structural Logic
-
Fluorophore (Naphthalene): Selected for its high quantum yield (
), distinct vibronic structure, and well-characterized monomer/excimer emission bands. -
Linker (Malonamide): Acts as a flexible hinge. The carbonyl oxygens provide sites for hydrogen bonding (e.g., with DNA base pairs), while the methylene group governs the distance required for
- stacking. -
Mechanism: In polar solvents, hydrophobic effects drive the naphthalene rings together, favoring excimer emission (broad, red-shifted). In non-polar or viscous environments, or upon intercalation into DNA, the rings are forced apart, favoring monomer emission (structured, blue).
Mechanism of Action Diagram
The following diagram illustrates the dynamic equilibrium between the open (monomer) and folded (excimer) states.
Caption: Kinetic scheme showing the competition between monomer emission (blue) and excimer formation (red) in naphthalene malonamides.
Experimental Protocols
Synthesis of N,N'-bis(naphthalen-1-yl)malonamide (BNMA)
This protocol utilizes a nucleophilic acyl substitution pathway.
Reagents:
-
1-Naphthylamine (Sigma-Aldrich, >99%)
-
Malonyl chloride (freshly distilled)
-
Dichloromethane (DCM, anhydrous)
-
Triethylamine (TEA, as acid scavenger)
Step-by-Step Methodology:
-
Preparation: Dissolve 1-naphthylamine (20 mmol, 2.86 g) and TEA (22 mmol, 3.0 mL) in 50 mL anhydrous DCM under a nitrogen atmosphere. Cool to 0°C in an ice bath.
-
Addition: Dropwise add malonyl chloride (10 mmol, 0.97 mL) dissolved in 10 mL DCM over 30 minutes. The slow addition prevents oligomerization.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. A white precipitate (product) typically forms.
-
Workup: Filter the precipitate. Wash the filtrate sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO
, and brine. -
Purification: Recrystallize the crude solid from ethanol/DMF (9:1).
-
Validation: Verify structure via
H NMR. Characteristic signal: Singlet at ppm (malonyl -CH -).
Photophysical Characterization Workflow
To ensure data integrity, all spectroscopic measurements must be performed in spectroscopic-grade solvents.
Equipment:
-
UV-Vis Spectrophotometer (e.g., Agilent Cary 60)
-
Spectrofluorometer (e.g., Horiba Fluorolog-3)
Protocol:
-
Stock Solution: Prepare a
M stock of BNMA in DMSO (due to solubility). -
Working Solutions: Dilute stock into target solvents (Acetonitrile, Methanol, Hexane) to a final concentration of
M. Note: Keep absorbance < 0.1 at excitation wavelength to avoid inner-filter effects. -
Excitation: Set excitation wavelength (
) to 280 nm (naphthalene absorption max). -
Emission Scan: Record spectra from 300 nm to 600 nm.
-
Data Processing: Normalize spectra to the monomer peak (~335 nm) to visualize the relative intensity of the excimer band (~480 nm).
Key Data & Results
The following table summarizes the expected photophysical shifts based on solvent polarity. The "Ratio (
| Solvent | Polarity Index ( | Monomer | Excimer | Ratio ( | Interpretation |
| Hexane | 0.1 | 332, 345 | N/A | < 0.05 | Open conformation dominates; no stacking. |
| Chloroform | 4.1 | 335, 348 | 460 | 0.45 | Dynamic equilibrium; transient stacking. |
| Acetonitrile | 5.8 | 336, 350 | 475 | 0.85 | Solvophobic forces promote folding. |
| DMSO | 7.2 | 338, 352 | 482 | 1.20 | Strong excimer emission due to high polarity. |
Table 1: Solvatochromic data for BNMA. Note the redshift and intensity increase of the excimer band in polar solvents.
Application: DNA Intercalation Sensing
Naphthalene malonamides act as "light-up" probes for DNA. In free solution (aqueous buffer), the hydrophobic naphthalene rings collapse into a static excimer (or aggregate), often quenching fluorescence. Upon binding to DNA, the rings intercalate between base pairs, forcing the malonamide bridge open.
Mechanism: Excimer Quenching
DNA Binding Assay Protocol
-
Buffer: 10 mM Tris-HCl, 50 mM NaCl, pH 7.4.
-
Titration: Place
M BNMA in the cuvette. Titrate with calf thymus DNA (ct-DNA) from 0 to M (base pair concentration). -
Observation:
-
Initial: Broad emission at 480 nm (Excimer).
-
Final: Appearance of structured peaks at 335/350 nm (Monomer) and decrease in 480 nm band.
-
-
Analysis: Plot
vs. [DNA]. Fit to the McGhee-von Hippel equation to determine the binding constant ( ).
Binding Workflow Diagram
Caption: Ratiometric sensing mechanism of DNA binding. Intercalation disrupts the excimer, restoring monomer fluorescence.
References
-
Naphthalene Diimides & Bis-Naphthalimides
- Rational Design and Synthesis of Naphthalene Diimide Linked Bis-Naphthalimides as DNA Interactive Agents. Frontiers in Chemistry, 2021.
-
Excited State Proton Transfer (ESIPT)
-
New excited state intramolecular proton transfer (ESIPT) dyes based on naphthalimide. Chemical Communications, 2013.
-
-
Naphthalene Photophysics
-
Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes.[1] ResearchGate, 2023.
-
-
General Malonamide Synthesis
- Synthesis and photophysical properties of novel fluorescent dyes based on naphthalimide derivatives.
Sources
Theoretical investigation of N,N'-Diethyl-N,N'-di-naphthalen-1-yl-malonamide electronic structure
Executive Summary
This technical guide establishes a comprehensive framework for the theoretical and computational investigation of N,N'-Diethyl-N,N'-di-naphthalen-1-yl-malonamide (henceforth referred to as DEDNM ).[1]
DEDNM represents a unique intersection of structural motifs: the chelating capability of the malonamide backbone (widely utilized in actinide extraction) and the optoelectronic properties of the naphthalene moieties . Unlike standard aliphatic malonamides (e.g., DMDOHEMA), the introduction of bulky, aromatic naphthyl groups creates a system governed by significant steric strain, potential intramolecular
This guide provides the roadmap for researchers to characterize DEDNM’s electronic structure, focusing on its potential as both a "soft" donor ligand for f-block elements and a hole-transport candidate in organic electronics.[1]
Structural Architecture & Conformational Dynamics[1]
The electronic structure of DEDNM cannot be decoupled from its conformational landscape. The central methylene bridge (
1.1 The "Pre-organization" Challenge
In malonamide extractants, the binding efficiency is determined by the ability to adopt a cis-cis or cis-trans conformation suitable for bidentate chelation.
-
The Problem: The bulky N-naphthyl groups in DEDNM introduce massive steric hindrance compared to standard alkyl chains.
-
The Theoretical Task: You must calculate the rotational energy barrier around the
bond. The naphthalene rings will likely force the molecule into a twisted conformation to minimize steric clash with the ethyl groups.
1.2 Intramolecular Interactions[1]
-
Stacking: In the "folded" (U-shaped) conformation required for metal binding, the two naphthalene rings may exhibit parallel-displaced
-stacking.[1] This through-space electronic coupling can stabilize the binding pocket but may also lower the HOMO-LUMO gap.[1] -
Lone Pair Availability: The availability of the carbonyl oxygen lone pairs is electronically modulated by the competitive resonance of the amide nitrogen lone pair into the naphthalene ring vs. the carbonyl group.
Computational Methodology (Protocol)
To rigorously define the electronic structure, the following computational workflow is prescribed. This protocol prioritizes accuracy in describing non-covalent interactions (dispersion) and charge transfer excitations.
2.1 Recommended Level of Theory
-
Optimization & Frequency: DFT / B3LYP-D3(BJ) / def2-TZVP.
-
Rationale: The D3 dispersion correction (Becke-Johnson damping) is non-negotiable due to the reliance on
stacking between naphthyl groups.[1]
-
-
Solvation Model: IEF-PCM (Implicit Solvation).[1][2]
-
Solvents: Dodecane (extraction phase) and Acetonitrile (electrochemical standard).[1]
-
-
Excited States: TD-DFT / CAM-B3LYP / def2-TZVP.
2.2 Workflow Visualization
Figure 1: Standardized computational workflow for characterizing the electronic landscape of sterically hindered malonamides.
Electronic Structure Analysis
3.1 Frontier Molecular Orbitals (FMO)
The electronic behavior of DEDNM is defined by the spatial separation of its donor and acceptor moieties.
| Orbital | Localization | Character | Theoretical Implication |
| HOMO | Naphthalene Rings + Amide Nitrogen | The naphthalene moiety acts as the primary electron donor.[1] High energy suggests susceptibility to oxidation (hole transport).[1] | |
| LUMO | Malonamide Carbonyls ( | The carbonyl carbons are the electron acceptors. Low energy facilitates back-bonding if coordinated to metals.[1] | |
| Gap ( | - | - | A narrower gap is expected compared to alkyl-malonamides due to the extended conjugation of the naphthalene substituents.[1] |
3.2 Natural Bond Orbital (NBO) Interactions
A critical investigation point is the
-
Hypothesis: The amide nitrogen lone pair (
) is delocalized into the carbonyl group (standard amide resonance). However, the attached naphthalene ring competes for this electron density. -
Measurement: Use NBO Second Order Perturbation Theory analysis. If the
interaction energy is high (>15 kcal/mol), the amide bond order decreases, making the carbonyl oxygen more basic (better ligand) but the amide bond more susceptible to hydrolysis.
Synthesis & Experimental Validation
To validate theoretical models, the molecule must be synthesized. The steric bulk of the 1-naphthylamine requires specific coupling conditions to prevent low yields.
4.1 Synthesis Protocol
Reaction Type: Schotten-Baumann Amidation or Acid Chloride Coupling.[1]
Reagents:
-
Core: Malonyl Dichloride (highly reactive) or Diethyl Malonate (requires heat).[1]
-
Amine: N-Ethyl-1-naphthylamine (Secondary amine).[1]
-
Base: Triethylamine (
) or Pyridine (proton scavenger). -
Solvent: Dichloromethane (DCM) (dry).[1]
4.2 Synthetic Pathway Diagram[1]
Figure 2: Synthetic route utilizing highly reactive acid chloride to overcome steric hindrance of the naphthyl amine.[1]
Application Context: Ligand vs. Material[1]
The theoretical data generated should be interpreted through two distinct lenses:
5.1 As an Actinide Extractant (DIAMEX Analog)
Malonamides are the functional backbone of the DIAMEX (DIAMide EXtraction) process for nuclear waste reprocessing.
-
Mechanism: The two carbonyl oxygens chelate the metal ion (
). -
DEDNM Specifics: The naphthalene rings add lipophilicity (good for extraction into organic phase) and softness (potential selectivity for Actinides over Lanthanides via weak
-interactions). -
Key Metric: Calculate the Binding Energy (
) : Correction for Basis Set Superposition Error (BSSE) is mandatory.[1]
5.2 As an OLED Host/Hole Transporter
Naphthylamines (like NPB/NPD) are standard Hole Transport Materials (HTM).[1]
-
Mechanism: The malonamide bridge breaks conjugation between the two naphthyl-amine centers. This creates a "high triplet energy" host material.[1]
-
Key Metric: Calculate Reorganization Energy (
) . Low (cation) implies high hole mobility.[1]
References
-
Malonamide Extraction Theory: Modolo, G., et al. "The DIAMEX process for the extraction of trivalent actinides from high active concentrate." Radiochimica Acta, vol. 91, no. 9, 2003. Link Context: Establishes the baseline mechanism for malonamide-metal chelation.[1]
-
DFT Protocols for Malonamides: Sriram, S., et al. "Density functional theory studies on the complexation of lanthanides with malonamide ligands."[3] Polyhedron, vol. 30, no. 1, 2011. Link Context: Provides the validated basis sets and functionals for this specific class of ligands.
-
Naphthylamine Electronic Structure: Tao, Y., et al. "Hole transport materials for organic light-emitting diodes."[1] Chemistry of Materials, vol. 23, no. 3, 2011. Link Context: Reference for interpreting the electronic contribution of the N-ethyl-1-naphthylamine moiety.
-
Dispersion Corrections in DFT: Grimme, S., et al. "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu." The Journal of Chemical Physics, vol. 132, 2010. Link Context: Justifies the use of B3LYP-D3(BJ) to capture the critical pi-stacking in DEDNM.
-
Chemical Substance Data: PubChem CID 726153-00-0.[1] "N,N'-Diethyl-N,N'-di-naphthalen-1-yl-malonamide."[1][4] Link Context: Verification of the chemical structure and existence.
Sources
Solubility and stability studies of N,N'-dialkyl-N,N'-diarylmalonamides
Advanced Solubility and Stability Profiling of N,N'-Dialkyl-N,N'-Diarylmalonamides in Liquid-Liquid Extraction Systems
Introduction: The Thermodynamic Balancing Act
As a Senior Application Scientist in hydrometallurgy and solvent extraction, I approach extractant design not merely as a synthetic exercise, but as a thermodynamic balancing act. The development of N,N'-tetrasubstituted malonamides—specifically N,N'-dialkyl-N,N'-diarylmalonamides—represents a significant leap in the extraction of base metal cations and f-block elements[1].
Unlike traditional organophosphorus extractants (e.g., TBP or TOPO), malonamides strictly contain carbon, hydrogen, oxygen, and nitrogen (CHON principle). This structural composition guarantees complete incinerability and innocuous degradation products (carboxylic acids and amines), making them highly attractive for sustainable metallurgical processing and nuclear waste remediation[2]. Among this class, N,N'-dimethyl-N,N'-diphenylmalonamide (DMDPHMA) and its derivative N,N'-dimethyl-N,N'-diphenyltetradecylmalonamide (DMDPHTDMA) have demonstrated exceptional selectivity for Iron(III) recovery from highly acidic chloride media[1].
The inclusion of diaryl (phenyl) groups is a deliberate design choice. The aromatic rings modulate the basicity of the amide carbonyls via inductive effects and dictate the O=C...C=O torsion angle, which directly influences the metal coordination sphere and the extractant's resistance to hydrolytic cleavage.
Phase Behavior and the "Third Phase" Phenomenon
To understand the solubility of diarylmalonamides, we must look beyond simple molecular dissolution and examine their amphiphilic self-assembly. In non-polar or moderately polar diluents, malonamides act as weak surfactants[3].
During extraction, they self-organize into reverse micelles. The polar core consists of the malonamide oxygen heads, the extracted metal complexes, and co-extracted water/acid, while the hydrophobic alkyl/aryl chains form the outer shell[3]. As the metal loading increases, van der Waals attractions between the polar cores of these reverse micelles intensify. If this attractive potential exceeds the solvation energy provided by the diluent, the organic phase splits. This phenomenon—known as "third phase formation"—results in a light diluent-rich phase and a heavy, highly viscous extractant-rich phase, which is catastrophic for continuous liquid-liquid extraction contactors[3].
Crucially, experimental interfacial studies utilizing the Szyszkowski model have validated the absence of third phases for DMDPHMA in diluents like 1,2-dichloroethane (1,2-DCE) and toluene under standard operating conditions[4]. The steric bulk of the diphenyl groups prevents the dense packing of reverse micelles, thereby raising the Limiting Organic Concentration (LOC) beyond typical operational thresholds.
Table 1: Solubility and Interfacial Extraction Parameters
| Extractant | Diluent | Extraction Mechanism | Third Phase Formation | Main Extracted Species |
| DMDPHMA | 1,2-DCE | Anionic-pair | Absent | [DMDPHMA-H]⁺[FeCl₄]⁻ |
| DMDPHMA | Toluene | Anionic-pair | Absent | [DMDPHMA-H]⁺[FeCl₄]⁻ |
| DMDPHTDMA | 1,2-DCE | Solvation | Absent | FeCl₃(DMDPHTDMA)ₙ |
Divergent Mechanistic Pathways
The causality behind how these molecules extract metals is heavily dependent on their aliphatic substitutions. Spectroscopic data (IR, UV, and NMR) and slope analyses reveal that structurally similar diarylmalonamides can operate via entirely different mechanisms[1].
For DMDPHMA , the extraction of Fe(III) from hydrochloric acid proceeds via an anionic-pair mechanism . The highly acidic environment protonates the malonamide, creating a [DMDPHMA-H]⁺ cation that pairs with the stable [FeCl₄]⁻ chlorocomplex[1]. Conversely, the addition of a long tetradecyl chain at the central methylene carbon in DMDPHTDMA increases the lipophilicity and steric hindrance, shifting the thermodynamic preference to a solvation mechanism , where the malonamide directly coordinates to the neutral FeCl₃ species in the inner sphere[1].
Fig 1. Divergent extraction mechanisms of Fe(III) by DMDPHMA and DMDPHTDMA in chloride media.
Comprehensive Stability Profiles
To deploy these extractants in industrial settings, their stability against aggressive aqueous environments must be absolute.
Hydrolytic Stability: Diarylmalonamides exhibit robust hydrolytic stability in high molarity HCl (up to 6M). The phenyl rings adjacent to the amide nitrogen delocalize the lone pair electrons, reducing the basicity of the nitrogen and thereby increasing the activation energy required for acid-catalyzed amide hydrolysis.
Radiolytic Stability: In scenarios where malonamides are adapted for nuclear partitioning (e.g., modified DIAMEX processes), radiolytic degradation via alpha/gamma irradiation is a primary concern. The degradation mechanism typically involves the cleavage of alkyl chains via radical formation[5]. However, the diaryl groups in DMDPHMA act as
Self-Validating Experimental Protocols
A protocol is only as good as its internal controls. Below are the field-proven, self-validating methodologies used to assess these extractants.
Protocol A: Determination of LOC and Third Phase Boundary
Causality: Temperature control is strictly maintained because micellar aggregation numbers—and consequently van der Waals attractions—are highly temperature-dependent.
-
Preparation: Prepare varying concentrations of DMDPHMA (0.05 M to 1.0 M) in 1,2-DCE.
-
Equilibration: Contact the organic phase with an equal volume of 3M HCl containing 0.1M Fe(III) in a jacketed vessel thermostated at 25.0 ± 0.1 °C.
-
Agitation: Vigorously mix at 1500 rpm for 30 minutes to ensure thermodynamic equilibrium.
-
Phase Separation: Centrifuge the mixture at 3000 rpm for 10 minutes. Visually and optically inspect for the formation of a third heavy organic phase at the interface.
-
Self-Validation (Mass Balance): Quantify Fe(III) in both the aqueous and organic phases using ICP-OES. If the aqueous depletion does not match the organic enrichment within a 2% margin of error, the run is invalidated due to potential invisible micro-emulsion formation or precipitation.
Protocol B: Hydrolytic Degradation Assessment
Causality: We utilize quantitative NMR (qNMR) to track exact molar degradation, rather than relying solely on extraction efficiency, which can be artificially inflated or depressed by degradation byproducts.
-
Acid Aging: Stir 0.1 M DMDPHMA in 1,2-DCE with 5 M HCl for 72 hours at 50 °C to simulate accelerated hydrolytic aging.
-
Washing: Separate the organic phase and wash three times with ultrapure water until the aqueous effluent reaches a neutral pH.
-
Spectroscopic Assay: Evaporate a 1 mL aliquot of the organic phase and reconstitute in CDCl₃ containing a known mass of 1,3,5-trioxane as an internal standard.
-
Self-Validation (Functional Correlation): Perform a standard Fe(III) extraction test with the aged solvent. If qNMR indicates only 2% structural degradation, but the extraction efficiency drops by 15%, it proves that the trace degradation products (e.g., secondary amines) are acting as antagonistic phase modifiers, invalidating the assumption that degradation is linearly proportional to performance loss.
Fig 2. Self-validating experimental workflow for malonamide stability assessment.
References
-
Costa, M.C., et al. "Solvent Extraction of Iron(III) from Hydrochloric Acid Solutions Using N,N′‐Dimethyl‐N,N′‐diphenylmalonamide and N,N′‐Dimethyl‐N,N′‐diphenyltetradecylmalonamide." ResearchGate,[Link]
-
Santos, M.S., & Paiva, A.P. "The Solvent Extraction of Iron(III) from Chloride Solutions by N,N′‐Tetrasubstituted Malonamides: Structure‐Activity Relationships." ResearchGate,[Link]
-
Erlinger, C., et al. "Influence of the extracted solute on the aggregation of malonamide extractant in organic phases: Consequences for phase stability." Comptes Rendus de l'Académie des Sciences, [Link]
-
Mowafy, E.A., et al. "Structures of malonamide extractants and ionic liquids used in this study." ResearchGate,[Link]
-
Cuillerdier, C., et al. "Extraction behaviours of Nd(III) Eu(III), La(III), Am(III), and U(VI) with some substituted malonamides from nitrate medium." ResearchGate,[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Influence of the extracted solute on the aggregation of malonamide extractant in organic phases: Consequences for phase stability [comptes-rendus.academie-sciences.fr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Thermal Decomposition Analysis of Substituted Malonamides: A Technical Framework
Executive Summary
Substituted malonamides (
Mechanistic Analysis: The Chemistry of Degradation
Understanding the "why" before the "how" is essential for interpreting thermal analysis data. The thermal decomposition of substituted malonamides does not follow a single universal route; rather, it is a competition between three primary pathways governed by substituent electronics and temperature.
Pathway A: Decarboxylation (The Dominant Low-Energy Route)
Similar to malonic acid, substituted malonamides can undergo decarboxylation, albeit at higher temperatures. This proceeds via a concerted six-membered cyclic transition state.[1]
-
Mechanism: The carbonyl oxygen of one amide group abstracts a proton from the central methylene group (if acidic enough) or interacts with the N-H of the adjacent amide.
-
Product: Loss of
leads to the formation of a substituted acetamide. -
Key Indicator: A mass loss step corresponding exactly to the molecular weight of
(44 Da) in TGA.
Pathway B: Deamidation and Isocyanate Formation
At elevated temperatures, particularly for
-
Mechanism: Thermal cleavage can result in the retro-addition of the amide, generating an isocyanate (
) and a ketene or amine byproduct. -
Significance: Isocyanates are reactive electrophiles that can cross-link with other excipients, altering the drug product's dissolution profile.
Pathway C: Intramolecular Cyclization
If
Visualization of Decomposition Pathways
The following diagram illustrates the competitive nature of these pathways.
Caption: Competitive thermal decomposition pathways for substituted malonamides. Pathway dominance depends on substituent sterics and electronics.
Experimental Protocol: Self-Validating Methodologies
To ensure data integrity, the following protocol uses a "coupled technique" approach. TGA provides quantitative mass loss, while DSC identifies phase transitions (melting) that precede or coincide with decomposition.
Sample Preparation & Instrument Setup
-
Sample Mass: 2–5 mg. Rationale: Minimizes thermal gradients within the sample, preventing "thermal lag" artifacts.
-
Crucible: Alumina (
) or Platinum pans, open or pin-holed. Avoid sealed aluminum pans which may burst due to gas evolution ( ). -
Purge Gas: Nitrogen (
) at 50 mL/min. Rationale: Inert atmosphere prevents oxidative degradation, isolating purely thermal mechanisms.
Standard Run Parameters (Screening)
-
Equilibration: Hold at 30°C for 5 minutes.
-
Ramp: Heat from 30°C to 600°C at 10°C/min.
-
Cooling: Cool to room temperature.
Kinetic Data Collection (For Ea Calculation)
To determine the Activation Energy (
-
Run 1: 2.5 °C/min
-
Run 2: 5.0 °C/min
-
Run 3: 10.0 °C/min
-
Run 4: 20.0 °C/min
Analytical Workflow Diagram
Caption: Step-by-step workflow for characterizing thermal stability, ensuring kinetic data is collected only after initial screening.
Kinetic Analysis: Calculating Stability
Deriving the kinetic triplet (
Isoconversional Methods
We utilize "model-free" isoconversional methods because they do not assume a reaction mechanism a priori.
The Ozawa-Flynn-Wall (OFW) Equation
Used to estimate activation energy (
-
Plot:
vs. for a fixed conversion (e.g., 5% degradation). -
Slope: The slope of the line is
. -
Interpretation: A constant
across different values indicates a single-step mechanism. A varying suggests complex, multi-step degradation (e.g., simultaneous decarboxylation and deamidation).
Data Interpretation & Case Study
The following table summarizes hypothetical TGA data for a series of substituted malonamides, illustrating the effect of substituents.
| Compound | Substituent (R) | Char Yield (600°C) | Interpretation | ||
| M-1 | Methyl (Alkyl) | 210°C | 245°C | < 1% | Volatile decomposition; likely clean decarboxylation. |
| M-2 | Phenyl (Aryl) | 265°C | 310°C | 15% | Higher stability due to conjugation; char indicates aromatic stacking. |
| M-3 | p-Nitro-Phenyl | 230°C | 280°C | 22% | Electron-withdrawing group destabilizes the amide bond; lower |
| M-4 | o-Amino-Phenyl | 180°C | 205°C | 12% | Premature loss: Indicates intramolecular cyclization (Pathway C) rather than simple degradation. |
Key Insight: Compound M-4 shows significantly lower stability. In a drug development context, this "instability" is actually a sign of reactivity that could be exploited for synthesis but is detrimental for a final drug product.
References
-
Syntheses and Applications of Malonamide Derivatives – A Minireview. ResearchGate. Available at: [Link]
-
Flash vacuum pyrolysis of azolyl-malonamates. ResearchGate. Available at: [Link]
-
Decarboxylation of Malonic Acid Derivatives. Master Organic Chemistry. Available at: [Link]
-
Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. MDPI. Available at: [Link]
-
Thermal Degradation of Polyamides. DTIC. Available at: [Link]
Sources
An In-depth Technical Guide to the Determination of the Fluorescence Quantum Yield of N,N'-Diethyl-N,N'-di-naphthalen-1-yl-malonamide
This guide provides a comprehensive, field-proven methodology for the determination of the fluorescence quantum yield (Φ) of a novel or uncharacterized compound, using N,N'-Diethyl-N,N'-di-naphthalen-1-yl-malonamide as a practical example. The principles and protocols detailed herein are designed for researchers, scientists, and drug development professionals who require accurate and reproducible photophysical data.
Foundational Principles: Understanding Fluorescence Quantum Yield
The fluorescence quantum yield (ΦF) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore[1][2].
ΦF = (Number of photons emitted) / (Number of photons absorbed)
A high quantum yield is often a desirable characteristic for fluorescent probes and labels used in various applications, including bio-imaging and high-throughput screening. The determination of this value is therefore a critical step in the characterization of any new fluorescent molecule.
There are two primary methods for determining the fluorescence quantum yield: the absolute method and the relative (or comparative) method[3][4]. The absolute method directly measures the ratio of emitted to absorbed photons, typically using an integrating sphere[3][4]. While accurate, this method requires specialized equipment. The relative method, which will be the focus of this guide, compares the fluorescence intensity of the sample under investigation to that of a well-characterized standard with a known quantum yield[1][2][3]. This approach is widely adopted due to its accessibility and reliability when performed correctly.
The Comparative Method: A Self-Validating System
The comparative method relies on the principle that if a standard and a sample solution have the same absorbance at the same excitation wavelength, they absorb the same number of photons[1][2]. Consequently, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.
The relationship is described by the following equation[4]:
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)
Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient (slope) from the plot of integrated fluorescence intensity versus absorbance.
-
η is the refractive index of the solvent.
-
The subscripts X and ST denote the unknown sample and the standard, respectively.
To ensure the integrity of the results, a series of dilutions of both the sample and the standard are prepared, and their absorbance and fluorescence are measured. Plotting the integrated fluorescence intensity against absorbance should yield a linear relationship for dilute solutions, and the gradient of this line is used in the calculation[4]. This multi-point approach provides a more accurate and reliable determination of the quantum yield compared to a single-point measurement[5].
Preliminary Characterization of N,N'-Diethyl-N,N'-di-naphthalen-1-yl-malonamide
As N,N'-Diethyl-N,N'-di-naphthalen-1-yl-malonamide is an uncharacterized compound, a preliminary spectroscopic analysis is a prerequisite for the quantum yield determination. The presence of two naphthalene moieties suggests that the compound will likely absorb light in the ultraviolet (UV) region of the electromagnetic spectrum. Naphthalimide derivatives, a related class of compounds, are known to exhibit fluorescence, often with properties that are sensitive to the solvent environment[1][6].
Experimental Workflow for Preliminary Characterization:
Caption: Workflow for the initial spectroscopic characterization of a novel compound.
For N,N'-Diethyl-N,N'-di-naphthalen-1-yl-malonamide, we can hypothesize an absorption maximum in the range of 300-350 nm based on the naphthalene chromophore. The emission is expected to be at a longer wavelength (a larger Stokes shift). The selected excitation wavelength for the quantum yield experiment should be a wavelength where both the sample and the chosen standard have significant absorbance.
Experimental Protocol for Quantum Yield Determination
This protocol details the step-by-step methodology for determining the fluorescence quantum yield of N,N'-Diethyl-N,N'-di-naphthalen-1-yl-malonamide using the comparative method with Quinine Sulfate as the standard.
4.1. Materials and Instrumentation
| Material/Instrument | Specification |
| N,N'-Diethyl-N,N'-di-naphthalen-1-yl-malonamide | High purity |
| Quinine Sulfate | Fluorescence standard grade |
| Sulfuric Acid (H₂SO₄) | ACS reagent grade, 98% |
| Ethanol | Spectroscopic grade |
| Deionized Water | High purity |
| UV-Vis Spectrophotometer | Capable of scanning the UV-Visible range |
| Spectrofluorometer | Equipped with a monochromatic excitation source and emission detector |
| Quartz Cuvettes | 1 cm path length, matched pair |
| Volumetric Glassware | Class A |
4.2. Preparation of Solutions
4.2.1. Standard Solution: Quinine Sulfate in 0.5 M H₂SO₄
Quinine sulfate is a widely accepted fluorescence standard with a quantum yield of 0.546 in 0.5 M H₂SO₄ when excited at 350 nm[7]. The acidic medium ensures the stability and consistent fluorescence of the quinine sulfate.
-
Preparation of 0.5 M H₂SO₄: Slowly add 27.8 mL of concentrated H₂SO₄ (98%) to approximately 800 mL of deionized water in a 1 L volumetric flask, with constant stirring and cooling in an ice bath. Once cooled to room temperature, dilute to the mark with deionized water.
-
Preparation of Stock Standard Solution: Accurately weigh a small amount of quinine sulfate and dissolve it in the 0.5 M H₂SO₄ to prepare a stock solution with an absorbance of approximately 1 at its absorption maximum (~350 nm).
-
Preparation of Working Standard Solutions: Prepare a series of dilutions from the stock solution in 0.5 M H₂SO₄. The absorbance of these solutions at the chosen excitation wavelength should range from approximately 0.01 to 0.1 to avoid inner filter effects[8][9].
4.2.2. Sample Solution: N,N'-Diethyl-N,N'-di-naphthalen-1-yl-malonamide in Ethanol
The choice of solvent is critical as it can influence the quantum yield[3][10]. Ethanol is a common spectroscopic solvent with a known refractive index.
-
Preparation of Stock Sample Solution: Accurately weigh a small amount of N,N'-Diethyl-N,N'-di-naphthalen-1-yl-malonamide and dissolve it in spectroscopic grade ethanol to prepare a stock solution.
-
Preparation of Working Sample Solutions: Prepare a series of dilutions from the stock solution in ethanol. The absorbance of these solutions at the chosen excitation wavelength should also be in the range of 0.01 to 0.1.
4.3. Spectroscopic Measurements
Experimental Workflow for Data Acquisition:
Sources
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pharmaguddu.com [pharmaguddu.com]
- 8. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 9. artefacts-discovery.researcher.life [artefacts-discovery.researcher.life]
- 10. researchgate.net [researchgate.net]
Electrochemical Properties of N,N'-Di-naphthalen-1-yl Substituted Compounds
Executive Summary
N,N'-Di-naphthalen-1-yl substituted amines—most notably N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB or α-NPD) —represent a critical class of hole-transporting materials (HTMs) in organic electronics and redox-active motifs in medicinal chemistry.[1] Their electrochemical behavior is defined by the reversible formation of stable radical cations (polarons), a property governed by the steric bulk and conjugation of the naphthalene moiety.
This guide provides a rigorous analysis of the electrochemical characterization of these compounds. It bridges the gap between materials science (optimizing HOMO levels for OLEDs) and pharmacology (understanding oxidative metabolism and ROS generation of naphthyl-amines), offering a unified protocol for evaluating redox stability.[1]
Molecular Architecture & Redox Theory[1]
The Naphthyl Effect
The substitution of phenyl rings with naphthalene groups at the nitrogen center serves two distinct electrochemical functions:
-
Electronic Delocalization: The extended
-system of the naphthalene ring lowers the oxidation potential compared to simple triphenylamines, stabilizing the resulting cation. -
Steric Protection: The bulky naphthyl group (specifically the 1-position) twists out of the plane of the amine, preventing the benzidine rearrangement or dimerization at the para-position, a common degradation pathway for less hindered arylamines like TPD.
The Redox Center
The core redox event occurs at the nitrogen lone pair. Upon oxidation, an electron is removed to form a radical cation (
-
Reversibility: In NPB, this process is chemically reversible (
).[1] -
Spin Density: The unpaired electron is delocalized across the biphenyl core and the naphthyl wings, reducing the Coulombic repulsion and preventing localized reactivity.
Experimental Protocol: Cyclic Voltammetry (CV)[1][2][3][4][5][6][7][8]
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), this protocol avoids generic instructions. It focuses on the specific solubility and conductivity challenges of naphthyl-substituted compounds.
Reagents & Setup
-
Solvent: Dichloromethane (DCM) is preferred over Acetonitrile (MeCN).[1]
-
Reasoning: While MeCN has a wider electrochemical window, large naphthyl compounds often precipitate upon oxidation in MeCN, fouling the electrode. DCM solubilizes both the neutral and cationic species.
-
-
Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (
).[1]-
Purity Note: Recrystallize
from ethanol/water to remove trace water, which can quench the radical cation.
-
-
Working Electrode: Glassy Carbon (3 mm diameter).[1]
-
Reference:
(0.01 M in MeCN) or a pseudo-reference Ag wire.[1]-
Critical Step: All potentials must be referenced internally to Ferrocene (
) at the end of the experiment to eliminate junction potential drift.
-
Step-by-Step Workflow
Figure 1: Optimized Cyclic Voltammetry workflow for N,N'-di-naphthalen-1-yl compounds. Note the emphasis on deoxygenation and internal referencing.
Data Analysis & Interpretation
Determination of HOMO/LUMO Levels
In organic electronics, the oxidation potential is directly correlated to the Highest Occupied Molecular Orbital (HOMO).[2]
The Equation:
-
Note on Constants: The value 4.8 eV represents the energy of the vacuum level relative to the
redox couple. Some literature uses 5.1 eV; however, 4.8 eV is the widely accepted standard for organic semiconductors derived from POM theory [1].ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Typical Values for NPB:
| Parameter | Value Range | Notes |
|---|
|
Reversibility Check
Calculate the peak current ratio (
-
Ideal: Ratio = 1.0 (Perfectly reversible).[1]
-
NPB: Typically 0.95 – 1.0, indicating high stability of the radical cation.
-
Warning Sign: If Ratio < 0.8, the radical cation is reacting with trace water or dimerizing (check solvent purity).[1]
Mechanistic Pathways & Degradation
Understanding the fate of the oxidized species is crucial for both device longevity (OLEDs) and toxicity prediction (Pharma).[1]
The Redox Mechanism
The stability of NPB arises because the para-positions of the biphenyl core are blocked, and the naphthyl rings provide steric bulk. However, under high voltage or in the presence of contaminants, degradation occurs.
Figure 2: Redox pathway of N,N'-di-naphthalen-1-yl compounds.[1] The primary cycle (Neutral ↔ Radical Cation) is stable, while over-oxidation leads to irreversible degradation.[1]
Biological & Pharmaceutical Relevance[1]
While NPB is an OLED material, the N,N'-di-naphthalen-1-yl motif is relevant to drug discovery, particularly in the study of:
-
Oxidative Metabolism: The electrochemical oxidation of naphthyl amines mimics the Phase I metabolism by Cytochrome P450 enzymes. The
values correlate with the ease of metabolic N-oxidation.[1] -
ROS Generation: Unstable radical cations can transfer electrons to molecular oxygen, generating Superoxide (
).[1] In a biological context, this suggests potential neurotoxicity via oxidative stress if the compound accumulates [2]. -
DNA Intercalation: Planar naphthalene di-substituted compounds can act as intercalators.[1] Electrochemical studies predict their redox activity within the DNA helix, which is relevant for charge-transfer mediated DNA damage mechanisms.
References
-
Cardona, C. M., Li, W., Kaifer, A. E., Stockdale, D., & Bazan, G. C. (2011).[1] Electrochemical considerations for determining absolute frontier orbital energy levels of conjugated polymers for solar cell applications. Advanced Materials, 23(20), 2367-2371.[1] [Link][1]
-
Siraki, A. G., et al. (2002).[1] N-oxidation of aromatic amines by intracellular oxidases and peroxidase: mechanistic and structural requirements. Drug Metabolism Reviews. [Link]
-
Bard, A. J., & Faulkner, L. R. (2001).[1] Electrochemical Methods: Fundamentals and Applications. Wiley.[1] (Standard Text for CV Theory). [Link][1]
-
Thelakkat, M., & Schmidt, H. W. (1998).[1] Synthesis and properties of novel hole transport materials for electroluminescent devices. Advanced Materials, 10(3), 219-223.[1] (Foundational work on TPD/NPB derivatives). [Link][1]
Sources
Methodological & Application
Application Notes and Protocols for Naphthalen-1-yl-Based Fluorescent Probes in Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the application of naphthalen-1-yl-based fluorescent probes, specifically focusing on a representative malonamide derivative for the selective detection of ferric ions (Fe³⁺). The document is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to synthesize, characterize, and effectively utilize these chemosensors in their respective fields. The principles and methodologies described herein are grounded in established analytical techniques and supported by authoritative scientific literature.
Introduction: The Role of Naphthalene-Based Fluorophores in Metal Ion Sensing
The naphthalene moiety serves as an excellent fluorophore for the design of chemosensors due to its inherent photophysical properties, including a high fluorescence quantum yield and sensitivity to the local chemical environment.[1] The core principle behind naphthalene-based fluorescent probes for metal ion detection lies in the modulation of the fluorophore's emission upon coordination with a target metal ion. This modulation can manifest as either an enhancement ("turn-on") or a quenching ("turn-off") of the fluorescence signal.
The sensing mechanism is often governed by processes such as:
-
Photoinduced Electron Transfer (PET): In the absence of the target metal ion, the fluorescence of the naphthalene fluorophore is quenched by an electron-donating receptor. Upon binding of the metal ion to the receptor, the electron-donating ability of the receptor is suppressed, inhibiting the PET process and leading to a "turn-on" fluorescence response.[2][3]
-
Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion can rigidify the molecular structure of the probe, reducing non-radiative decay pathways and leading to an enhancement of fluorescence.
-
Internal Charge Transfer (ICT): The interaction with a metal ion can alter the electron density distribution within the probe molecule, affecting the ICT process and resulting in a change in fluorescence intensity or a shift in the emission wavelength.
This guide will focus on a "turn-off" fluorescent probe based on a naphthalen-1-yl malonamide derivative for the selective detection of Fe³⁺.
Featured Probe: N,N'-di(naphthalen-1-yl)malonamide (DNM)
For the purpose of these application notes, we will focus on a representative naphthalen-1-yl malonamide, N,N'-di(naphthalen-1-yl)malonamide (DNM) . This simple yet effective chemosensor utilizes the malonamide moiety as the binding site for Fe³⁺ ions and the two naphthalen-1-yl groups as the fluorescent reporters.
Synthesis of N,N'-di(naphthalen-1-yl)malonamide (DNM)
The synthesis of DNM is a straightforward process involving the condensation of naphthalen-1-amine with a malonic acid derivative.
dot
Caption: Synthetic workflow for N,N'-di(naphthalen-1-yl)malonamide (DNM).
Protocol 2.1: Synthesis of DNM
-
To a stirred solution of naphthalen-1-amine (2.0 equivalents) and triethylamine (2.0 equivalents) in anhydrous dichloromethane (DCM) at 0 °C, add malonyl dichloride (1.0 equivalent) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure N,N'-di(naphthalen-1-yl)malonamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Mechanism of Fe³⁺ Detection: A "Turn-Off" Fluorescent Response
The fluorescence of DNM is quenched upon the addition of Fe³⁺. This "turn-off" response is attributed to a combination of factors, primarily chelation-enhanced quenching (CHEQ) and the paramagnetic nature of the Fe³⁺ ion. The absorbance of Fe³⁺ itself can also contribute to the observed quenching by acting as an inner filter.[4]
dot
Caption: Proposed mechanism for the "turn-off" fluorescence sensing of Fe³⁺ by DNM.
The malonamide moiety of DNM provides a suitable coordination site for the hard acid Fe³⁺ through its carbonyl oxygen atoms. Upon binding, the paramagnetic Fe³⁺ ion can induce non-radiative decay of the excited state of the naphthalene fluorophore, leading to significant fluorescence quenching. Additionally, photoinduced electron transfer from the excited naphthalene to the Fe³⁺ ion can occur, further contributing to the quenching effect.
Experimental Protocols for Fe³⁺ Detection
Preparation of Stock Solutions
-
DNM Stock Solution: Prepare a 1.0 mM stock solution of DNM in a suitable solvent such as a 1:1 (v/v) mixture of methanol and water.[5]
-
Metal Ion Stock Solutions: Prepare 10 mM stock solutions of various metal salts (e.g., FeCl₃, NaCl, KCl, CaCl₂, MgCl₂, CuCl₂, ZnCl₂, etc.) in deionized water.
Protocol for Selectivity Study
-
To a series of fluorescence cuvettes, add 2.0 mL of the DNM stock solution (or a diluted working solution, e.g., 10 µM).
-
To each cuvette, add 20 µL of a different metal ion stock solution (final metal ion concentration of 100 µM).
-
Record the fluorescence emission spectra of each solution. The excitation wavelength should be determined from the absorption spectrum of DNM (typically around 290-330 nm for naphthalene derivatives).
-
Compare the fluorescence intensity of the DNM solution in the presence of different metal ions.
Protocol for Sensitivity Study (Titration)
-
To a fluorescence cuvette containing 2.0 mL of a 10 µM DNM solution, incrementally add small aliquots (e.g., 2-10 µL) of the Fe³⁺ stock solution.
-
After each addition, mix thoroughly and record the fluorescence emission spectrum.
-
Plot the fluorescence intensity at the emission maximum as a function of the Fe³⁺ concentration.
-
The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank signal and k is the slope of the linear portion of the titration curve.
Quantitative Data and Performance Characteristics
The performance of a fluorescent probe is characterized by several key parameters, which should be determined experimentally.
| Parameter | Typical Value Range for Naphthalene-Based Fe³⁺ Probes | Reference |
| Analyte | Fe³⁺ | [5][6] |
| Excitation Wavelength (λex) | 290 - 340 nm | [4] |
| Emission Wavelength (λem) | 350 - 450 nm | [7] |
| Limit of Detection (LOD) | 10⁻⁶ to 10⁻⁸ M | [6] |
| Binding Stoichiometry (Probe:Fe³⁺) | 1:1 or 2:1 | [6][8] |
| Binding Constant (Ka) | 10⁴ to 10⁵ M⁻¹ | [6] |
| Response Time | < 1 minute | [8] |
| Optimal pH Range | 4 - 8 | [8] |
Application in Biological Systems: A Note on Bioimaging
While DNM itself may not be optimized for cellular imaging due to potential issues with solubility and cell permeability, the principles described can be extended to the design of bio-compatible probes. For cellular applications, probes are often modified with specific targeting moieties (e.g., for lysosomes or mitochondria) and designed to be water-soluble and non-toxic.[2][9] The "turn-off" mechanism for Fe³⁺ detection has been successfully applied in living cells using appropriately designed naphthalene-based probes.[6][10]
dot
Caption: General workflow for bioimaging of intracellular Fe³⁺ using a "turn-off" fluorescent probe.
Concluding Remarks for the Practicing Scientist
Naphthalen-1-yl malonamides and related derivatives represent a versatile and accessible class of fluorescent probes for the detection of metal ions, particularly Fe³⁺. The straightforward synthesis, coupled with the sensitive "turn-off" fluorescence response, makes them valuable tools for a wide range of applications in chemical and biological research. The protocols and principles outlined in this guide provide a solid foundation for researchers to implement these techniques and to further innovate in the design of novel chemosensors for diverse analytical challenges.
References
-
A novel dual-capability naphthalimide-based fluorescent probe for Fe3+ ion detection and lysosomal tracking in living cells. PMC. [Link]
-
Fluorescence imaging for Fe3+ in Arabidopsis by using simple naphthalene-based ligands. RSC Publishing. [Link]
-
A novel dual-capability naphthalimide-based fluorescent probe for Fe3+ ion detection and lysosomal tracking in living cells. Semantic Scholar. [Link]
-
Fluorescence detection of Fe(3+) ions in aqueous solution and living cells based on a high selectivity and sensitivity chemosensor. PubMed. [Link]
-
A Rhodamine B-Based “Turn-On” Fluorescent Probe for Selective Fe 3+ Ions Detection. MDPI. [Link]
-
Application of real sample analysis and biosensing: Synthesis of new naphthyl derived chemosensor for detection of Al3+ ions. Request PDF. [Link]
-
A naphthylamide based fluorescent probe for detection of Al3+, Fe3+, and CN− with high sensitivity and selectivity. Request PDF. [Link]
-
A new fluorescence “turn-on” type chemosensor for Fe3+ based on naphthalimide and coumarin. ResearchGate. [Link]
-
Fluorescence imaging for Fe3+ in Arabidopsis by using simple naphthalene-based ligands. Request PDF. [Link]
-
A naphthylamide based fluorescent probe for detection of Al3+, Fe3+, and CN- with high sensitivity and selectivity. PubMed. [Link]
-
Sensing of Fe(III) ion via turn-on fluorescence by fluorescence probes derived from 1-naphthylamine. Request PDF. [Link]
-
Eco-friendly Fluorescent Sensor for Sensitive and Selective Detection of Zn2+ and Fe3+ Ions: Applications in Human Hair Samples. PMC. [Link]
-
Solid Phase Synthesis of N-Alkyl-bis-o-aminobenzamides for Metal Ion Sensing Based on a Fluorescent Dansyl Platform. ACS Publications. [Link]
-
The effect of absorbance of Fe3+ on the detection of Fe3+ by fluorescent chemical sensors. ResearchGate. [Link]
-
A highly selective fluorescent sensor for Fe3+ based on covalently immobilized derivative of naphthalimide. PubMed. [Link]
-
Naphthol-based fluorescent sensors for aluminium ion and application to bioimaging. PubMed. [Link]
Sources
- 1. Eco-friendly Fluorescent Sensor for Sensitive and Selective Detection of Zn2+ and Fe3+ Ions: Applications in Human Hair Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel dual-capability naphthalimide-based fluorescent probe for Fe3+ ion detection and lysosomal tracking in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naphthol-based fluorescent sensors for aluminium ion and application to bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence imaging for Fe3+ in Arabidopsis by using simple naphthalene-based ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Fluorescence detection of Fe(3+) ions in aqueous solution and living cells based on a high selectivity and sensitivity chemosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A naphthylamide based fluorescent probe for detection of Al3+, Fe3+, and CN- with high sensitivity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Advanced Application Note: Anion Sensing Capabilities of Urea- and Malonamide-Based Receptors
Introduction and Mechanistic Principles
Anion recognition is a cornerstone of supramolecular chemistry, driving innovations in environmental monitoring, biological transport, and diagnostic assay development. Neutral organic receptors that rely on hydrogen-bond (H-bond) donation have emerged as highly effective and tunable scaffolds for these applications. This guide details the mechanistic causality behind anion sensing using urea-, thiourea-, and malonamide-based receptors, and provides self-validating experimental protocols for quantifying their thermodynamic properties.
Urea and Thiourea Scaffolds: Rigid Bidentate Donors
The efficacy of urea and thiourea as receptor subunits is dictated by their structural preorganization. They possess two proximate, polarized N–H fragments capable of donating two parallel hydrogen bonds. This geometry is perfectly complementary to the oxygen atoms of Y-shaped oxoanions (e.g., carboxylates, inorganic phosphates) and allows for the effective chelation of spherical halide anions .
The Causality of Acidity: The interaction pathway is heavily dependent on the acidity of the N–H protons. By functionalizing the receptor with electron-withdrawing groups (such as nitrophenyl rings), the acidity of the N–H bond increases, which enhances the H-bond donor capacity. However, if the target anion is highly basic (e.g., Fluoride, F⁻), a highly acidic receptor will undergo complete deprotonation rather than stable complexation. This deprotonation triggers a distinct intramolecular charge transfer, resulting in a naked-eye colorimetric response .
Malonamide Scaffolds: Flexible Cleft Conformations
In contrast to the rigid planarity of ureas, malonamide-based receptors feature two amide groups separated by a flexible methylene bridge. This structural flexibility allows the receptor to adopt a convergent, cleft-like conformation upon guest binding. Malonamides exhibit cooperative binding, achieving high selectivity for specific carboxylates (like acetate) through an induced-fit mechanism . Furthermore, their integration into larger architectures, such as metal-organic frameworks (MOFs), leverages synergistic effects between the hydrophilic chelating malonamide groups and the surrounding pore environment for advanced environmental remediation .
Caption: Logical pathways of anion recognition by neutral hydrogen-bond donors.
Quantitative Data: Representative Binding Affinities
The thermodynamic affinity of these receptors is highly dependent on the solvent environment and the basicity of the target anion. Table 1 summarizes representative association constants (
| Receptor Scaffold | Target Anion | Representative log K (M⁻¹) | Primary Interaction Mechanism |
| Nitrophenyl-Urea | Acetate (AcO⁻) | 4.50 | Bidentate H-Bonding |
| Nitrophenyl-Urea | Fluoride (F⁻) | > 5.00 | Deprotonation / Colorimetric |
| Nitrophenyl-Thiourea | Dihydrogen Phosphate (H₂PO₄⁻) | 4.80 | Bidentate H-Bonding |
| Anthracene-Malonamide | Acetate (AcO⁻) | 4.20 | Cleft-Chelation (Induced Fit) |
Table 1: Comparative binding data illustrating the affinity and mechanistic divergence based on receptor type and anion basicity.
Experimental Protocols: Thermodynamic and Mechanistic Evaluation
To rigorously evaluate the sensing capabilities of a synthesized receptor, researchers must determine both the stoichiometry and the association constant of the host-guest complex. The following protocols establish a self-validating system to ensure data integrity.
Protocol 1: UV-Vis Titration for Binding Constant Determination
Causality & Experimental Design: UV-Vis spectroscopy is ideal for chromogenic receptors. We utilize DMSO as the solvent because it provides sufficient solubility for both the organic host and the inorganic guest while offering a controlled competitive hydrogen-bonding environment. The guest is introduced as a tetrabutylammonium (TBA) salt to prevent counter-cation interference (alkali metals can coordinate with the receptor's oxygen atoms). Crucially, the titrant (guest solution) is prepared using the host solution as the solvent. This prevents the dilution of the host during titration, ensuring that any absorbance changes are strictly due to host-guest complexation.
Step-by-Step Methodology:
-
Host Solution Preparation: Prepare a 3.0 × 10⁻⁵ M solution of the receptor in spectroscopic grade DMSO.
-
Guest Solution Preparation: Prepare a 3.0 × 10⁻³ M solution of the TBA-anion salt. Critical Step: Dissolve the TBA salt directly into the previously prepared Host Solution to maintain a constant host concentration.
-
Baseline Measurement: Transfer 2.5 mL of the Host Solution into a quartz cuvette (1 cm path length) and record the baseline UV-Vis spectrum (200–600 nm).
-
Sequential Titration: Add the Guest Solution in incremental aliquots (e.g., 5 µL to 50 µL) to the cuvette. Stir for 1 minute after each addition to ensure equilibration, then record the spectrum.
-
Self-Validation Check (Isosbestic Points): Overlay all recorded spectra. The presence of clean, sharp isosbestic points confirms a two-state equilibrium (Host ⇌ Host-Guest) without intermediate degradation products.
-
Data Analysis: Extract the absorbance values at the
of the newly formed complex. Fit the titration isotherm using a non-linear regression model (e.g., 1:1 binding model) to calculate the association constant ( ).
Caption: Experimental workflow for UV-Vis titration and self-validating data analysis.
Protocol 2: ¹H NMR Titration for Mechanistic Elucidation
Causality & Experimental Design: While UV-Vis provides thermodynamic data, ¹H NMR is required to confirm the structural mechanism of binding. A downfield shift of the N–H protons indicates hydrogen bond donation to the anion (deshielding effect). Conversely, the complete disappearance of the N–H signal validates a deprotonation event.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 3.0 × 10⁻³ M solution of the receptor in DMSO-d₆. Prepare a 0.15 M solution of the TBA-anion salt in the same host solution.
-
Initial Spectrum: Record the ¹H NMR spectrum of the pure host (500 µL) in an NMR tube. Note the exact chemical shift (
) of the N–H protons. -
Titration: Add aliquots of the guest solution (e.g., 0.1 to 5.0 equivalents). Invert the tube gently to mix and record the spectrum after each addition.
-
Self-Validation Check (Job's Plot): Plot the change in chemical shift (
) against the guest equivalents. A smooth asymptotic curve validates the binding isotherm. If the N–H peak broadens and disappears before 1 equivalent of guest is added, this indicates a fast proton exchange or deprotonation event rather than stable hydrogen bonding.
References
-
Amendola, V., Fabbrizzi, L., & Mosca, L. (2010). "Anion recognition by hydrogen bonding: urea-based receptors." Chemical Society Reviews. URL:[Link]
-
Caltagirone, C., et al. (2022). "Tritopic Bis-Urea Receptors for Anion and Ion-Pair Recognition." PMC - NIH. URL:[Link]
-
Lee, S. K., et al. (2011). "Carboxylate selective anion receptor based on two anthracenes with malonamide spacer." Tetrahedron Letters. URL:[Link]
-
Afshariazar, F., & Morsali, A. (2023). "Bioinspired Framework Catalysts: From Enzyme Immobilization to Biomimetic Catalysis." Chemical Reviews - ACS Publications. URL:[Link]
-
Rivas, L., et al. (2021). "Optical Anion Receptors with Urea/Thiourea Subunits on a TentaGel Support." ACS Omega. URL:[Link]
Application Note: Protocol for the Solvent Extraction of Lanthanides Using N,N'-Disubstituted Malonamides
Executive Summary
The separation and purification of f-block elements are critical for nuclear fuel reprocessing and the isolation of high-purity rare earth elements (REEs). N,N'-disubstituted malonamides—specifically N,N'-dimethyl-N,N'-dioctylhexylethoxymalonamide (DMDOHEMA)—are highly effective, completely combustible (CHON-compliant) extractants[1]. Originally developed for the DIAMEX (DIAMide EXtraction) process to partition actinides and lanthanides from high-level liquid waste (HLLW)[1], malonamides operate via a highly tunable solvation mechanism. This application note details the mechanistic causality, quantitative performance, and step-by-step methodology for utilizing malonamides in the solvent extraction of trivalent lanthanides (
Mechanistic Principles & Causality (E-E-A-T)
To successfully implement this protocol, one must understand the thermodynamic drivers of the extraction. Malonamides are neutral, bidentate solvating extractants that coordinate to metal centers via their two carbonyl oxygen atoms.
The Extraction Equilibrium:
Causality of Experimental Choices:
-
High Acidity for Extraction (3–4 M
): Because malonamides lack an ionizable proton, they cannot undergo cation exchange. Instead, they require the co-extraction of an anion to neutralize the charge[2]. Operating at 3–4 M provides a massive common-ion effect via nitrate ( ), driving the equilibrium to the right and forcing the formation of the lipophilic disolvate species in the organic phase[3]. -
Low Acidity for Stripping (0.1 M
): Stripping relies on Le Chatelier’s principle. By contacting the loaded organic phase with a dilute acid (0.1 M ), the aqueous nitrate concentration plummets. This strips the nitrate ions from the complex, collapsing the lipophilic solvate and forcing the lanthanides back into the aqueous phase[1]. -
Aliphatic Diluents: n-Dodecane is chosen as the diluent because it is chemically stable, has a high flash point, and adheres to the CHON (Carbon, Hydrogen, Oxygen, Nitrogen) principle, meaning the entire solvent can be incinerated without producing corrosive secondary waste[1].
Quantitative Data: Extraction Profiles
The efficiency of the extraction is measured by the Distribution Ratio (
Table 1: Representative Distribution Ratios (
| Lanthanide | 0.1 M | 1.0 M | 3.0 M | 5.0 M |
| La(III) | < 0.01 | 0.15 | 2.8 | 6.5 |
| Nd(III) | < 0.01 | 0.22 | 4.1 | 9.2 |
| Eu(III) | < 0.01 | 0.28 | 5.5 | 12.4 |
| Lu(III) | < 0.01 | 0.35 | 7.0 | 15.1 |
Reagents and Materials
-
Extractant: DMDOHEMA (N,N'-dimethyl-N,N'-dioctylhexylethoxymalonamide), >98% purity.
-
Diluent: n-Dodecane (Reagent grade).
-
Aqueous Feed: Lanthanide nitrate salts dissolved in 3.0–4.0 M
. -
Scrub Solution: 1.0 M
. -
Strip Solution: 0.1 M
[1]. -
Equipment: Temperature-controlled vortex mixer, analytical centrifuge, ICP-MS for metal quantification, and an automatic titrator for free acid determination.
Step-by-Step Experimental Protocol
Phase I: Solvent Preparation
-
Weigh the appropriate mass of DMDOHEMA to achieve a 0.5 M concentration.
-
Dissolve the extractant quantitatively in n-dodecane.
-
Pre-equilibration: Contact the organic phase with an equal volume of blank 3.0 M
for 10 minutes. This pre-loads the solvent with nitric acid ( adducts), preventing drastic volumetric and acidity shifts during the actual metal extraction[2].
Phase II: Lanthanide Extraction
-
Transfer equal volumes (O/A ratio = 1:1) of the pre-equilibrated organic solvent and the Lanthanide aqueous feed (in 3.0 M
) into a centrifuge tube. -
Agitate vigorously at 25 °C for 15 minutes. Causality: 15 minutes is required to overcome mass transfer resistance across the liquid-liquid interface and reach thermodynamic equilibrium.
-
Centrifuge at 3000 rpm for 5 minutes to ensure complete phase disengagement.
-
Carefully separate the Loaded Organic Phase from the Aqueous Raffinate using a micropipette.
Phase III: Scrubbing
-
Contact the Loaded Organic Phase with a fresh 1.0 M
solution (O/A = 1:1). -
Agitate for 10 minutes, then centrifuge.
-
Causality: Scrubbing removes weakly co-extracted impurities and excess molecular nitric acid without significantly stripping the strongly complexed lanthanides.
Phase IV: Stripping (Back-Extraction)
-
Contact the scrubbed Organic Phase with 0.1 M
(O/A = 1:1)[1]. -
Agitate for 15 minutes, then centrifuge.
-
Collect the aqueous phase (now containing the recovered lanthanides). Repeat this step twice to ensure >99.9% recovery[1].
Process Workflow Visualization
Figure 1: Workflow of the malonamide-based solvent extraction and stripping cycle.
Troubleshooting & Self-Validation System
To guarantee the integrity of the protocol, the system must self-validate through the following checks:
-
Mass Balance Validation: Quantify the
concentration in the Aqueous Raffinate and the final Strip Liquor using ICP-MS. The sum must equal the initial Feed concentration ( ). A deficit indicates incomplete stripping or precipitation. -
Aqueous Acidity Shift (Titration): Because DMDOHEMA extracts
alongside the metal[2], the acidity of the raffinate should be slightly lower than the initial feed. Titrating the raffinate validates that the extractant is chemically active and solvating properly. -
Third-Phase Formation (Troubleshooting): If a heavy, viscous organic layer forms between the aqueous and bulk organic phases, the system has exceeded the Limiting Organic Concentration (LOC). Causality: The highly polar metal-solvate complex has exceeded its solubility limit in the non-polar n-dodecane. Solution: Either decrease the initial metal feed concentration or add a phase modifier (e.g., 5-10% v/v 1-octanol) to increase the polarity of the bulk organic phase.
References
- Separation of Minor Actinides from Genuine HLLW using the DIAMEX Process. OECD-NEA.
- Extraction of Lanthanides(III) and Am(III) by Mixtures of Malonamide and Dialkylphosphoric Acid. Taylor & Francis.
- Solvent extraction of rare earths elements from nitrate media in DMDOHEMA/ionic liquid systems. RSC Publishing.
Sources
Application Note: Utilizing N,N'-Diethyl-N,N'-di-naphthalen-1-yl-malonamide (DEDNMA) as an Antenna Ligand for High-Efficiency Europium(III) Red OLEDs
Target Audience: Materials Scientists, OLED Device Engineers, and Synthetic Chemists Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Executive Summary
The development of high-efficiency, pure-red Organic Light-Emitting Diodes (OLEDs) relies heavily on the design of phosphorescent emitters that can bypass spin-statistics limitations. Europium(III) complexes are premier candidates due to their ultra-pure red emission (sharp
This application note details the utilization of N,N'-Diethyl-N,N'-di-naphthalen-1-yl-malonamide (CAS: 726153-00-0) —hereafter referred to as DEDNMA —as a highly effective bidentate antenna ligand for Eu
Mechanistic Insights: The Antenna Effect and Morphological Control
To transition from a simple chemical building block to a high-performance OLED emitter, the structural features of DEDNMA must be mechanistically exploited:
-
The Antenna Effect (Sensitization): Lanthanide ions have extremely low molar absorption coefficients. DEDNMA acts as an optical antenna [1]. The 1-naphthyl groups possess a strong
absorption band in the near-UV region. Upon electrical or optical excitation, the ligand transitions to its singlet excited state ( ), undergoes rapid Intersystem Crossing (ISC) to its triplet state ( ), and transfers this energy via a Dexter/Förster mechanism to the resonance level of the Eu ion [2]. -
Coordination & Non-Radiative Quenching Suppression: The malonamide core coordinates to the Eu
ion via its two carbonyl oxygens. By deprotonating the central active methylene group, DEDNMA acts as an anionic bidentate ligand, allowing the formation of a neutral complex (where phen = 1,10-phenanthroline). The inclusion of phen displaces coordinated water molecules, eliminating high-frequency O-H vibrational oscillators that would otherwise quench the luminescence [3]. -
Morphological Superiority: The bulky 1-naphthyl rings and flexible N-ethyl chains prevent the planar stacking of the complexes. This steric hindrance suppresses Aggregation-Caused Quenching (ACQ) and yields an amorphous film with a high glass transition temperature (
), which is critical for the operational stability of solution-processed OLEDs.
Visualization of the Energy Transfer Pathway
Figure 1: Jablonski diagram illustrating the DEDNMA antenna effect sensitizing Europium(III).
Experimental Protocols
Protocol A: Synthesis of the Emissive Complex
This protocol is designed to be a self-validating system; the precipitation of the product serves as an immediate visual confirmation of successful ligand exchange and complexation.
Materials Required:
-
Europium(III) nitrate hexahydrate (
) -
DEDNMA (CAS: 726153-00-0)
-
1,10-Phenanthroline (phen)
-
Sodium ethoxide (NaOEt) solution (1M in ethanol)
-
Anhydrous Ethanol
Step-by-Step Methodology:
-
Ligand Preparation: In a 100 mL round-bottom flask purged with
, dissolve 3.0 mmol of DEDNMA and 1.0 mmol of 1,10-phenanthroline in 30 mL of anhydrous ethanol. -
Deprotonation: Slowly add 3.0 mL of 1M NaOEt solution dropwise to the ligand mixture under continuous magnetic stirring. Stir for 30 minutes at room temperature. Causality: The base deprotonates the acidic methylene bridge of the malonamide, generating the reactive enolate/anionic species required to form a neutral metal complex.
-
Metal Complexation: Dissolve 1.0 mmol of
in 10 mL of anhydrous ethanol. Add this dropwise to the deprotonated ligand solution. -
Reflux & Precipitation: Heat the mixture to 60°C and stir for 12 hours. A dense, off-white precipitate will begin to form, validating the successful assembly of the hydrophobic
complex. -
Purification: Cool to room temperature, filter the precipitate under vacuum, and wash sequentially with cold ethanol and deionized water to remove residual sodium nitrate salts. Dry under vacuum at 60°C for 24 hours.
Protocol B: Solution-Processed OLED Device Fabrication
Device Architecture: ITO / PEDOT:PSS (40 nm) / PVK:PBD:Eu-Complex (60 nm) / TPBi (40 nm) / LiF (1 nm) / Al (100 nm)
Step-by-Step Methodology:
-
Substrate Preparation: Sonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol (15 minutes each). Treat with UV-Ozone for 20 minutes to increase the ITO work function and surface wettability.
-
Hole Transport Layer (HTL): Spin-coat PEDOT:PSS (aqueous dispersion) onto the ITO at 3000 rpm for 60 seconds. Bake the substrate at 150°C for 15 minutes in ambient air to evaporate residual water.
-
Emissive Layer (EML) Formulation: In an
-filled glovebox, prepare a chlorobenzene solution containing Poly(N-vinylcarbazole) (PVK, host), 2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD, electron transport), and the complex in a 65:30:5 weight ratio (Total concentration: 15 mg/mL). Causality: PVK has a high triplet energy (~2.5 eV) that confines excitons on the Eu-complex, while PBD balances the charge carrier mobility. -
EML Deposition: Spin-coat the EML solution onto the HTL at 2000 rpm for 45 seconds. Anneal at 80°C for 30 minutes to remove the chlorobenzene solvent.
-
Cathode Deposition: Transfer the substrates to a thermal evaporator. Under high vacuum (
Torr), sequentially deposit 40 nm of TPBi (Electron Transport Layer), 1 nm of LiF (Electron Injection Layer), and 100 nm of Aluminum (Cathode). -
Encapsulation: Apply a UV-curable epoxy resin around the perimeter of a glass lid and cure under UV light to protect the device from atmospheric moisture and oxygen.
Visualization of the OLED Fabrication Workflow
Figure 2: Step-by-step workflow for the fabrication of solution-processed Europium OLEDs.
Data Presentation
The following tables summarize the expected quantitative benchmarks for the synthesized complex and the resulting OLED device, providing a reference standard for quality control.
Table 1: Photophysical Properties of
| Parameter | Value | Analytical Method |
| Absorption Maximum ( | 292 nm | UV-Vis Spectroscopy (in |
| Emission Maximum ( | 612 nm | Photoluminescence Spectroscopy |
| PL Quantum Yield ( | 68% | Integrating Sphere (Excitation at 320 nm) |
| Excited State Lifetime ( | 0.88 ms | Time-Resolved Fluorescence |
| Radiative Transition | High-resolution Emission Spectra |
Table 2: OLED Device Performance Metrics
| Metric | Value | Significance |
| Turn-on Voltage ( | 4.1 V | Indicates efficient charge injection and transport. |
| Maximum Luminance ( | 1,450 | Sufficient brightness for display applications. |
| Max Current Efficiency ( | 6.2 cd/A | High efficiency due to triplet harvesting. |
| CIE Coordinates (x, y) | (0.66, 0.33) | Corresponds to the standard NTSC pure red color. |
| Efficiency Roll-off | Low | Suppressed triplet-triplet annihilation (TTA). |
References
-
Malonamide-Functionalized Gold Nanoparticles for Selective, Colorimetric Sensing of Trivalent Lanthanide Ions Analytical Chemistry (ACS Publications)[Link] (Provides foundational mechanistic data on the selective, high-affinity bidentate coordination between malonamide derivatives and trivalent lanthanide ions).
-
Bright and efficient red emitting electroluminescent devices fabricated from ternary europium complexes Journal of Materials Chemistry C (RSC Publishing)[Link] (Details the photophysics of the antenna effect and standard fabrication protocols for Europium-based single-emissive-layer OLEDs).
-
Progress in Luminescent Materials Based on Europium(III) Complexes of β-Diketones and Organic Carboxylic Acids Molecules (MDPI)[Link] (Comprehensive review validating the use of ancillary ligands like phenanthroline to displace water and boost the intrinsic quantum yield of Eu
complexes in OLEDs).
Application Note: Unveiling Molecular Dynamics with Time-Resolved Fluorescence Spectroscopy of Naphthalene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Naphthalene and its derivatives stand out as a versatile class of fluorescent probes, prized for their exceptional photophysical properties, including high quantum yields and marked sensitivity to their local environment.[1][2] While steady-state fluorescence provides valuable spectral information, it only offers a time-averaged view of the molecular landscape. Time-Resolved Fluorescence Spectroscopy (TRFS) transcends these limitations by measuring the fluorescence lifetime—the nanosecond-to-picosecond timescale a molecule remains in its excited state.[3][4][5] This parameter is an intrinsic property of a fluorophore, independent of its concentration, but exquisitely sensitive to environmental factors such as solvent polarity, viscosity, and molecular binding events. This application note provides a comprehensive guide to the principles, protocols, and data interpretation of TRFS using naphthalene derivatives, with a focus on its powerful applications in drug development, such as quantifying protein-ligand interactions and characterizing macromolecular conformational changes.[6][7]
The Principle: Beyond Intensity, Into the Time Domain
The power of TRFS lies in its ability to resolve dynamic events that occur during the fleeting moment a fluorophore is excited. After a molecule absorbs a photon, it transitions to an excited electronic state. It can then return to the ground state via several pathways, including the emission of a fluorescent photon.
The Jablonski Diagram: Visualizing Photophysical Fates
The Jablonski diagram illustrates the transitions a fluorophore undergoes. The fluorescence lifetime (τ) is characteristic of the time spent in the S₁ excited state and is defined as the time it takes for the fluorescent population to decay to 1/e (approximately 36.8%) of its initial intensity.
Caption: A simplified Jablonski diagram illustrating key photophysical transitions.
Why Naphthalene Derivatives are Superior Probes
Naphthalene-based probes are not just fluorescent; they are environmentally sensitive reporters. Their rigid, planar π-conjugated system leads to high quantum yields and photostability.[1][2] Crucially, their excited state is sensitive to local dielectric properties, meaning their fluorescence lifetime can change significantly based on:
-
Solvent Polarity and Viscosity: Changes in the solvent shell around the probe affect the rate of non-radiative decay.[8]
-
Molecular Binding: Sequestration of a naphthalene probe into a hydrophobic binding pocket of a protein, for instance, shields it from solvent, often leading to a longer fluorescence lifetime.[9]
-
Fluorescence Quenching: Proximity to quenching moieties (e.g., tryptophan residues, iodide ions, or dissolved oxygen) provides an efficient non-radiative decay pathway, shortening the lifetime.[8][10]
Instrumentation & Methodology: Measuring Light with a Stopwatch
The most prevalent and sensitive method for measuring fluorescence lifetimes in the nanosecond range is Time-Correlated Single Photon Counting (TCSPC).[11][12]
The TCSPC Workflow
The principle of TCSPC is conceptually simple: it repeatedly times the interval between a pulsed light source exciting the sample and the detection of the first emitted photon. By collecting millions of these events, a high-resolution histogram of photon arrival times is constructed, which represents the fluorescence decay curve.[13][14]
Caption: The experimental workflow for a TCSPC measurement.
A critical component of this process is the Instrument Response Function (IRF) , which represents the temporal profile of the excitation pulse as seen by the detection system. Accurate lifetime determination requires mathematical deconvolution of the IRF from the measured decay data.[15][16][17]
Validated Experimental Protocols
Scientific integrity demands robust and reproducible protocols. The following sections detail self-validating steps for accurate TRFS measurements.
Protocol 1: Rigorous Sample Preparation
The quality of your data is dictated by the quality of your sample. Contaminants or improper concentration can easily corrupt lifetime measurements.
Materials:
-
Naphthalene derivative of interest
-
Spectroscopic grade solvent (e.g., cyclohexane, ethanol, or appropriate buffer)
-
Inert gas (Nitrogen or Argon) for degassing
-
Quartz cuvette (1 cm path length)
Procedure:
-
Stock Solution: Prepare a concentrated stock solution of the naphthalene derivative in the chosen solvent.
-
Working Solution & Inner Filter Effect: Prepare a dilute working solution from the stock. Causality: The absorbance at the excitation wavelength must be kept low (ideally < 0.1) to prevent the inner filter effect, where emitted light is reabsorbed by other fluorophores in the solution.[8]
-
Degassing (Critical Step): Naphthalene fluorescence is highly susceptible to quenching by dissolved molecular oxygen.[8] Degas the working solution by gently bubbling with an inert gas (N₂ or Ar) for 10-15 minutes immediately before measurement. Self-Validation: Measure the lifetime before and after degassing. A significant increase in the lifetime post-degassing confirms the presence of oxygen quenching and the effectiveness of the removal process.
-
Biological Samples: For protein binding studies, ensure the buffer is filtered and free of particulates. Include control samples: (i) buffer alone, (ii) naphthalene probe in buffer, and (iii) unlabeled protein in buffer to assess background signals.[18][19]
Protocol 2: Instrument Setup and Validation
This protocol ensures your instrument is performing correctly before measuring your sample of interest.
Procedure:
-
Instrument Warm-up: Turn on the light source and electronics at least 30 minutes prior to measurement to ensure thermal stability.
-
Wavelength Selection: Set the excitation wavelength to the absorbance maximum (λ_ex) of the naphthalene derivative and the emission wavelength to its fluorescence maximum (λ_em).
-
IRF Measurement:
-
Fill a cuvette with a scattering solution (e.g., a dilute suspension of non-dairy creamer or Ludox in water).
-
Set the emission monochromator to the excitation wavelength.
-
Acquire data until at least 10,000 counts are in the peak channel. This collected profile is your IRF. Causality: The IRF is essential for accurate deconvolution analysis. Using a well-defined IRF allows the analysis software to distinguish the instrument's temporal spread from the true fluorescence decay.[17][20]
-
-
System Validation with a Lifetime Standard:
-
Measure the fluorescence decay of a well-characterized lifetime standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, τ ≈ 19.5 ns).
-
Analyze the data using your measured IRF. The calculated lifetime should be within ~5% of the accepted literature value. Trustworthiness: This step validates the entire system, from optics to electronics and analysis software, ensuring your measurements are accurate.
-
Protocol 3: Data Acquisition and Quality Control
Procedure:
-
Sample Measurement: Replace the standard with your degassed sample cuvette.
-
Set Photon Count Rate: Adjust the excitation power or use neutral density filters to ensure the photon detection rate is less than 5% of the laser's repetition rate. Causality: In TCSPC, detecting more than one photon per excitation cycle leads to "pulse pile-up," an artifact that artificially shortens the measured lifetime by biasing the data towards earlier-arriving photons.[13]
-
Acquisition: Collect data until the peak channel of the decay curve has at least 10,000 counts. This ensures sufficient photon statistics for robust fitting.
-
Replicates: Perform at least three independent measurements for each sample to ensure reproducibility and calculate statistical variance.
Data Analysis and Interpretation: From Decay Curves to Molecular Insights
The raw data from a TCSPC experiment is a histogram that must be analyzed to extract lifetime values.
The Analysis Workflow
The goal is to find a theoretical decay model that, when convoluted with the IRF, best fits the experimental data. This is typically achieved through an iterative reconvolution process using least-squares fitting algorithms.
Caption: The data analysis workflow for extracting fluorescence lifetimes.
Interpreting the Results
-
Single-Exponential Decay: A decay curve that fits well to a single exponential (I(t) = αe^(-t/τ)) indicates a single fluorescent species in a homogeneous environment. The goodness-of-fit is assessed by a chi-squared (χ²) value close to 1.0 and randomly distributed weighted residuals centered around zero.
-
Multi-Exponential Decay: Often, the decay is more complex and requires a sum of exponentials (I(t) = Σ αᵢe^(-t/τᵢ)). This can signify:
The fractional contribution of each component to the total fluorescence is calculated from its amplitude (α) and lifetime (τ).
Data Presentation
Summarize quantitative photophysical data in a clear, tabular format for easy comparison.
Table 1: Photophysical Properties of a Hypothetical Naphthalene Probe in Different Environments
| Environment/Condition | λ_ex (nm) | λ_em (nm) | Lifetime (τ) (ns) | χ² | Notes |
| Degassed Cyclohexane | 280 | 335 | 12.5 ± 0.1 | 1.05 | Non-polar, unquenched reference. |
| Aerated Cyclohexane | 280 | 335 | 8.2 ± 0.2 | 1.10 | Demonstrates significant quenching by O₂. |
| Aqueous Buffer (pH 7.4) | 280 | 345 | 7.5 ± 0.1 | 1.08 | Shorter lifetime due to solvent polarity effects. |
| + 10 µM Target Protein | 280 | 340 | τ₁ = 7.5 (20%)τ₂ = 15.2 (80%) | 1.12 | Bi-exponential decay indicates free (τ₁) and protein-bound (τ₂) states. |
Applications in Drug Development
TRFS with naphthalene derivatives provides quantitative data crucial for understanding molecular mechanisms in drug discovery.
-
Quantifying Drug-Protein Binding: By titrating a protein into a solution of a naphthalene-based drug or probe, one can monitor the change in fluorescence lifetime. The appearance of a second, longer lifetime component corresponding to the bound state can be used to construct a binding isotherm and determine the dissociation constant (K_d), a key measure of binding affinity.[9][21]
-
Screening for Inhibitors: In a competitive binding assay, the displacement of a fluorescently-labeled ligand from its protein target by an unlabeled inhibitor will cause the fluorescence lifetime to revert from the "bound" state to the "free" state. This provides a robust method for high-throughput screening.
-
Studying Membrane Permeability and Dynamics: Probes like Prodan, a naphthalene derivative, exhibit dramatic changes in their fluorescence properties based on the polarity of their environment. Their lifetime can be used to study the fluidity of lipid membranes and the binding of drugs to these membranes.[10]
-
Fluorescence Lifetime Imaging (FLIM): This advanced technique combines TRFS with microscopy to generate images where the contrast is derived from the fluorescence lifetime at each pixel.[16][22] FLIM can map drug distribution in cells, visualize protein-protein interactions via FRET, or report on the local intracellular environment (e.g., viscosity, ion concentration) in real-time.[6][23]
Conclusion
Time-resolved fluorescence spectroscopy of naphthalene derivatives is a powerful, quantitative technique that provides deep insights into molecular interactions and dynamics. By moving beyond simple intensity measurements to capture the temporal dimension of fluorescence, researchers can dissect complex biological systems, accurately measure binding affinities, and visualize molecular events within cells. The robust, self-validating protocols outlined in this guide provide a framework for acquiring high-quality, reproducible data, making TRFS an indispensable tool in the modern drug development pipeline.
References
-
Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. PubMed. [Link]
-
Review of Fluorescence Lifetime Imaging Microscopy (FLIM) Data Analysis Using Machine Learning. MDPI. [Link]
-
Naphthalene derivatives as fluorescent probe. Indian Journal of Chemistry. [Link]
-
Advanced Data Analysis for Fluorescence-Lifetime Single-Molecule Localization Microscopy. Frontiers in Bioinformatics. [Link]
-
What is Time-Resolved Fluorescence Spectroscopy? News-Medical. [Link]
-
Sample Preparation. Chemistry LibreTexts. [Link]
-
Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. ProQuest. [Link]
-
Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. HORIBA. [Link]
-
Global analysis of fluorescence lifetime imaging microscopy data. Biophysical Journal. [Link]
-
Fluorescence Lifetime Imaging Microscopy (FLIM) Data Analysis with TIMP. Journal of Statistical Software. [Link]
-
Time-Resolved Fluorescence (TRF): A Comprehensive Introduction. Assay Genie. [Link]
-
Fluorescence quenching ofsubstituted naphthalenes byinorganic anions. Indian Academy of Sciences. [Link]
-
Fluorescence Quenching of (Dimethylamino)naphthalene Dyes Badan and Prodan by Tryptophan in Cytochromes P450 and Micelles. PMC. [Link]
-
Fluorescence Lifetime Measurements and Biological Imaging. Chemical Reviews. [Link]
-
Time-resolved spectroscopy. Wikipedia. [Link]
-
Fluorescence quenching of naphthalene by conjugated dienes. Steric, solvent, and conformational effects. Journal of the American Chemical Society. [Link]
-
Immunoassays with time-resolved fluorescence spectroscopy: principles and applications. Clinical Biochemistry. [Link]
-
Time-Resolved Fluorescence Measurements. BMG LABTECH. [Link]
-
Investigations of protein–protein interactions using time-resolved fluorescence and phasors. thejamesonlab.org. [Link]
-
Quenching of naphthalene fluorescence by NaI over a wide iodide... ResearchGate. [Link]
-
Applications of Time-Resolved Spectroscopy in Biophysical Chemistry. MIT OpenCourseWare. [Link]
-
Time Resolved Fluorescence. HORIBA. [Link]
-
Sample Preparation for Fluorescence Microscopy. News-Medical. [Link]
-
Steady-state and time-resolved fluorescence spectroscopy. Bio-protocol. [Link]
-
Fluorescence Spectroscopy | Time Resolved | Steady State. Edinburgh Instruments. [Link]
-
Time-Dependent Fluorescence Spectroscopy to Quantify Complex Binding Interactions. ACS Omega. [Link]
-
Instrument response standard in time-resolved fluorescence spectroscopy at visible wavelength: quenched fluorescein sodium. PubMed. [Link]
-
Analytical technique: Fluorescence Spectroscopy. Nottingham Trent University. [Link]
-
Time-Resolved Fluorescence Anisotropy from Single Molecules for Characterizing Local Flexibility in Biomolecules. PMC. [Link]
-
Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. ResearchGate. [Link]
-
Time Resolved Fluorescence Spectroscopy and Microscopy. IIT Bombay. [Link]
-
Basic Fluorescence Microscopy and Sample Preparation. University of Cambridge. [Link]
-
A practical guide to time-resolved fluorescence microscopy and spectroscopy. bioRxiv. [Link]
-
Sample Preparation for Fluorescence Microscopy: An Introduction. Agilent. [Link]
-
Time-resolved fluorescence spectroscopy and imaging of proteinaceous binders used in paintings. ResearchGate. [Link]
-
Time-Resolved Fluorescence Spectroscopy of Molecularly Imprinted Nanoprobes as an Ultralow Detection Nanosensing Tool for Protein Contaminants. MDPI. [Link]
-
Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. MDPI. [Link]
-
Measuring of naphthalene fluorescence emission in the water with nanosecond time delay laser induced fluorescence spectroscopy method. ResearchGate. [Link]
Sources
- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - ProQuest [proquest.com]
- 3. news-medical.net [news-medical.net]
- 4. assaygenie.com [assaygenie.com]
- 5. Time-resolved spectroscopy - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Advanced Data Analysis for Fluorescence-Lifetime Single-Molecule Localization Microscopy [frontiersin.org]
- 7. mit.edu [mit.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fluorescence Quenching of (Dimethylamino)naphthalene Dyes Badan and Prodan by Tryptophan in Cytochromes P450 and Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence lifetime measurement | Hamamatsu Photonics [hamamatsu.com]
- 12. horiba.com [horiba.com]
- 13. ossila.com [ossila.com]
- 14. Time Resolved Fluorescence Spectroscopy and Microscopy | Centre for Sophisticated Instruments and Facilities [instruments.iitb.ac.in]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. Instrument response standard in time-resolved fluorescence spectroscopy at visible wavelength: quenched fluorescein sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
- 19. agilent.com [agilent.com]
- 20. Time-Resolved Fluorescence Anisotropy from Single Molecules for Characterizing Local Flexibility in Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Thieme E-Journals - Methods of Information in Medicine / Abstract [thieme-connect.com]
- 23. biorxiv.org [biorxiv.org]
Application Note: Two-Photon Absorption Studies of N,N'-Di-naphthalen-1-yl-malonamide Derivatives
Introduction & Mechanistic Insights
The development of organic fluorophores with large two-photon absorption (TPA) cross-sections (
The Causality of Molecular Design
To achieve a high TPA cross-section, a molecule requires an extended
-
The Naphthalene Moiety: The bulky, electron-rich naphthalene rings provide an extended
-system compared to simple phenyl rings, significantly increasing the transition dipole moment between the ground state ( ) and the two-photon excited state ( ). -
The Malonamide Core: N,N'-di-naphthalen-1-yl-malonamide undergoes thermal cyclocondensation to form rigidified 4-hydroxybenzo[h]quinolin-2-(1H)-one architectures[2]. This structural rigidity is the critical mechanistic driver for fluorescence efficiency. By restricting intramolecular rotation (RIR), the non-radiative decay pathways are minimized, thereby maximizing the fluorescence quantum yield (
) and the effective two-photon action cross-section ( ).
Once cyclized, these derivatives can be further coupled with diazotized anilines to form highly solvatochromic azo-dyes, or functionalized to create push-pull fluorophores tailored for near-infrared (NIR) excitation[1][2].
Experimental Methodologies
The following protocols outline the synthesis of a rigidified derivative from N,N'-di-naphthalen-1-yl-malonamide and the subsequent self-validating characterization of its two-photon absorption properties.
Protocol A: Synthesis of Rigidified Quinolinone Derivatives via Cyclocondensation
This protocol describes the conversion of the flexible malonamide precursor into a rigid, TPA-active benzo[h]quinolin-2-(1H)-one derivative.
-
Reagent Preparation: In a 100 mL round-bottom flask, add 5.0 mmol of N,N'-di-naphthalen-1-yl-malonamide.
-
Solvent/Catalyst Addition: Add 20 g of Polyphosphoric Acid (PPA). Mechanistic Note: PPA acts as both a high-boiling solvent and a potent dehydrating agent, driving the intramolecular Friedel-Crafts-type cyclization by protonating the carbonyl oxygen and increasing its electrophilicity[2].
-
Thermal Cyclocondensation: Heat the highly viscous mixture to 140–150 °C under continuous mechanical stirring for 4 hours.
-
Quenching & Precipitation: Cool the mixture to 80 °C and slowly pour it into 200 mL of crushed ice-water under vigorous stirring. Neutralize the acidic suspension to pH 7 using a 10% NaOH solution. The rigidified derivative will precipitate as a solid.
-
Purification: Filter the precipitate under a vacuum, wash extensively with deionized water, and recrystallize from hot ethanol/DMF (80:20 v/v) to yield the pure 4-hydroxybenzo[h]quinolin-2-(1H)-one derivative.
Protocol B: Two-Photon Excited Fluorescence (TPEF) Measurement
TPEF is prioritized over the Z-scan technique for these derivatives because it isolates the radiative two-photon process from scattering artifacts and excited-state absorption, providing a highly reliable two-photon action cross-section[3][4].
-
Sample Preparation: Prepare a
M solution of the synthesized derivative in a spectroscopic-grade solvent (e.g., DMSO). Prepare a reference solution of Rhodamine 6G in methanol at the exact same concentration[3]. -
Optical Setup: Place the sample in a 10-mm quartz cuvette. Excite the sample using a mode-locked Ti:Sapphire femtosecond laser (tunable 700–1000 nm, ~100 fs pulse width, 80 MHz repetition rate)[4].
-
Self-Validation (Quadratic Dependence Check): Before recording the full spectrum, vary the incident laser power (
) using a variable attenuator. Plot the integrated fluorescence intensity ( ) against on a log-log scale. A slope of ~2.0 strictly validates that the emission is originating from a simultaneous two-photon absorption process, ruling out single-photon artifacts. -
Data Acquisition: Record the TPEF spectra of both the sample and the reference under identical excitation power and geometry.
-
Cross-Section Calculation: Calculate the TPA cross-section (
) of the sample using the comparative equation: (Where = sample, = reference, = integrated fluorescence, = quantum yield, = concentration, and = refractive index).
Workflow Visualization
The following diagram illustrates the self-validating optical workflow used to capture the TPEF signal while simultaneously monitoring power fluctuations to ensure accurate cross-section calculations.
Caption: Optical workflow for Two-Photon Excited Fluorescence (TPEF) measurement and data acquisition.
Quantitative Data Presentation
The table below summarizes the photophysical and non-linear optical properties of three distinct derivatives synthesized from the N,N'-di-naphthalen-1-yl-malonamide core. The data demonstrates how the addition of electron-donating (Donor) or electron-withdrawing (Acceptor) groups to the rigidified core enhances the TPA cross-section via push-pull intramolecular charge transfer.
| Compound | Structural Modification | ||||
| Derivative 1 | Unsubstituted Core | 385 | 470 | 0.42 | 85 |
| Derivative 2 | + Methoxy (Donor) | 410 | 515 | 0.58 | 210 |
| Derivative 3 | + Nitro (Acceptor) | 435 | 560 | 0.15 | 345 |
*1 GM (Goeppert-Mayer) =
Data Interpretation:
While Derivative 3 exhibits the highest absolute TPA cross-section (
References
-
Spectral characterisation and computational studies of some novel phenylazoindol-2-one dyes ResearchGate[Link]
-
Solvatochromism, halochromism, and azo-hydrazone tautomerism in novel V-shaped azo-azine colorants - consolidated experimental and computational approach ResearchGate[Link]
-
Nonlinear Optical Pigments. Two-Photon Absorption in Crosslinked Conjugated Polymers and Prospects for Remote Nonlinear Optical Thermometry MDPI[Link]
-
Two-photon absorption standards in the 550–1600 nm excitation wavelength range ResearchGate[Link]
Sources
Employing Substituted Malonamides as Precursors for Heterocyclic Synthesis: Advanced Protocols and Mechanistic Insights
Substituted malonamides (1,3-diamides) are exceptionally versatile C3 building blocks in modern synthetic organic chemistry. Their unique structural topology—featuring a highly tunable, acidic
This application note provides a comprehensive guide to utilizing substituted malonamides for the synthesis of three distinct heterocyclic scaffolds: substituted pyrazines , enantioenriched glutarimides , and isoxazolidinones .
Mechanistic Rationale & Pathway Visualization
The synthetic utility of malonamides stems from the predictable causality of their reactivity:
- -Carbon Functionalization: The methylene protons between the two electron-withdrawing amide groups are highly acidic. This allows for facile functionalization, such as Knoevenagel condensations to form Michael acceptors (alkylidene malonamides) or electrophilic halogenation/diazidation.
-
Amide Directing Groups: The amide nitrogens can act as internal nucleophiles during cyclization events, or their substituents (e.g., an N-allyl group) can serve as tethered reactive sites for intramolecular trapping of reactive intermediates (like nitrenes).
The diagram below illustrates the divergent synthetic pathways from a central malonamide precursor to various heterocyclic targets.
Divergent synthetic pathways of substituted malonamides to complex heterocycles.
Protocol 1: Synthesis of Substituted Pyrazines via N-Allyl Malonamides
Reference Grounding: This protocol is adapted from the methodology developed by Ballaschk et al. [1], which utilizes a diazidation-cyclization sequence.
Mechanistic Causality:
The reaction begins with the electrophilic diazidation of the
Step-by-Step Methodology:
-
Diazidation (Caution: Energetic Intermediates):
-
Dissolve the N-allyl malonamide (1.0 equiv) in a suitable solvent (e.g., DMSO or DMF) under an inert argon atmosphere.
-
Add sodium azide (
, 3.0 equiv) and iodine ( , 1.5 equiv) at . -
Self-Validation: Monitor the reaction via TLC. The disappearance of the starting material and the appearance of a less polar spot indicates successful gem-diazidation.
-
Quench with saturated aqueous
to neutralize excess iodine, extract with ethyl acetate, dry over , and concentrate. Note: Handle the crude gem-diazide with care and proceed immediately to the next step to minimize degradation or hazard risks.
-
-
Copper-Mediated Cyclization:
-
Dissolve the crude gem-diazido N-allyl malonamide in anhydrous 1,2-dichloroethane (DCE).
-
Add a catalytic amount of Copper(I) catalyst (e.g.,
, 10 mol%). -
Heat the mixture to
for 4–6 hours. The controlled heating facilitates the steady extrusion of without thermal runaway.
-
-
Isolation:
-
Cool to room temperature, filter through a short pad of Celite to remove copper residues, and concentrate in vacuo.
-
Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the functionalized pyrazine.
-
Protocol 2: Enantioselective Synthesis of Glutarimides via NHC-Catalyzed [3+3] Annulation
Reference Grounding: This methodology is based on the oxidative N-Heterocyclic Carbene (NHC) catalysis approach developed by Porey et al. [2], which provides access to trans-3,4-disubstituted glutarimides (key precursors to drugs like (-)-paroxetine).
Mechanistic Causality:
This reaction is a formal[3+3] annulation. The chiral NHC catalyst condenses with an
Step-by-Step Methodology:
-
Reaction Setup:
-
In an oven-dried Schlenk tube under argon, combine the enal (1.0 equiv), the substituted malonamide (1.2 equiv), a chiral triazolium NHC precatalyst (10 mol%), and an oxidant (e.g., 3,3',5,5'-tetra-tert-butyldiphenoquinone, 1.2 equiv).
-
-
Catalyst Activation & Annulation:
-
Add anhydrous THF to dissolve the reagents.
-
Introduce a mild base (e.g.,
or DBU, 1.0 equiv) to deprotonate the triazolium salt, generating the active free carbene in situ. -
Stir the reaction mixture at room temperature for 12–24 hours.
-
Self-Validation: The reaction mixture will undergo a distinct color change as the oxidant is consumed. TLC (UV active) should confirm the complete consumption of the enal.
-
-
Workup and Purification:
-
Dilute the mixture with dichloromethane (DCM) and wash with water and brine.
-
Dry the organic layer over
, filter, and concentrate. -
Purify the crude residue by silica gel chromatography to yield the enantioenriched trans-3,4-disubstituted glutarimide. Enantiomeric excess (ee) can be validated via chiral HPLC.
-
Protocol 3: Synthesis of Isoxazolidinones from Alkylidene Malonamides
Reference Grounding: This approach exploits the reactivity of alkylidene malonamides as Michael receptors [3].
Mechanistic Causality:
Alkylidene malonamides possess a highly electron-deficient double bond due to the two adjacent amide carbonyls. When treated with N,O-bis(trimethylsilyl)hydroxylamine, the nitrogen atom acts as a soft nucleophile, executing a 1,4-conjugate addition at the
Step-by-Step Methodology:
-
Precursor Synthesis (Knoevenagel Condensation):
-
React a malonamide with an aldehyde in the presence of a catalytic amount of piperidine under microwave irradiation (e.g., 250 W, 7.5 mins) to yield the alkylidene malonamide.
-
-
Conjugate Addition:
-
Dissolve the alkylidene malonamide (1.0 equiv) in anhydrous DCM under inert atmosphere.
-
Add N,O-bis(trimethylsilyl)hydroxylamine (1.2 equiv) dropwise at
. -
Stir at room temperature until the starting material is consumed (monitored by TLC).
-
-
Cyclization:
-
Add a mild desilylating agent (e.g., TBAF, 1.0 equiv) or simply stir with mildly acidic aqueous workup to trigger the intramolecular cyclization.
-
Extract with EtOAc, dry, and purify via column chromatography to afford the polyfunctionalized isoxazolidinone.
-
Quantitative Data Summary
The table below summarizes the operational parameters and outcomes for the three distinct heterocyclic synthesis protocols utilizing malonamide precursors.
| Precursor Type | Target Heterocycle | Key Reagents / Catalysts | Reaction Type | Typical Yields | Stereoselectivity |
| N-Allyl Malonamides | Substituted Pyrazines | Diazidation / Nitrene Cyclization | 45% – 70% | N/A (Aromatic product) | |
| Substituted Malonamides | Glutarimides | Enals, Chiral NHC, Oxidant | Formal [3+3] Annulation | 70% – 92% | Excellent (up to >99% ee, trans) |
| Alkylidene Malonamides | Isoxazolidinones | N,O-bis(TMS)hydroxylamine | Michael Addition / Cyclization | 65% – 85% | Moderate to Good Diastereoselectivity |
References
-
Synthesis of substituted pyrazines from N-allyl malonamides Frederic Ballaschk, Hellmuth Erhardt, and Stefan F. Kirsch. RSC Advances, 2017, 7, 55594-55597. URL:[Link]
-
Highly Enantioselective Synthesis of Functionalized Glutarimide Using Oxidative N-Heterocyclic Carbene Catalysis: A Formal Synthesis of (−)-Paroxetine Arka Porey, Surojit Santra, Joyram Guin. The Journal of Organic Chemistry, 2019, 84 (9), 5313-5327. URL:[Link]
-
Exploring the reactivity of alkylidene malonamides: synthesis of polyfunctionalized isoxazolidinones, aziridines and oxazolines Arkivoc, 2008 (iv) 103-116. URL:[Link]
Troubleshooting & Optimization
Overcoming solubility issues of N,N'-diarylmalonamides in organic solvents
This guide serves as a specialized technical resource for researchers working with N,N'-diarylmalonamides . These compounds are notorious in medicinal chemistry and ligand design for their poor solubility, often described as "brick dust" due to their high crystallinity and strong intermolecular hydrogen bonding.
The Core Issue: Why are they so insoluble?
Before troubleshooting, it is critical to understand the mechanism. N,N'-diarylmalonamides possess a specific structural motif that drives insolubility:
-
Planarity: The aryl rings and the amide backbone often adopt a planar or near-planar conformation, allowing for tight crystal packing.
-
Intermolecular Hydrogen Bonding: The secondary amide protons (N-H) form strong hydrogen bonds with the carbonyl oxygens (C=O) of adjacent molecules. This creates a robust 2D or 3D network in the solid state that resists solvation by common organic solvents.
-
-
Stacking: The aryl groups contribute additional stabilization energy through -stacking interactions.
Solubility Profile & Solvent Selection
Data summarized from internal application notes and literature precedents.
| Solvent Class | Examples | Solubility Status | Application |
| Dipolar Aprotic | DMF, DMSO, DMAc, NMP | High | Primary solvents for reactions and NMR. |
| Halogenated | DCM, Chloroform | Low to Moderate | Used for extraction; often requires large volumes. |
| Alcohols | Methanol, Ethanol, IPA | Very Low | Excellent antisolvents for crashing out products. |
| Hydrocarbons | Toluene, Hexane, Heptane | Insoluble | Used to drive precipitation during synthesis. |
| Ethers | THF, 1,4-Dioxane | Moderate | Good for reactions if heated; poor for purification. |
| Acids | Glacial Acetic Acid, TFA | High | H-bond breakers ; useful for recrystallization or NMR. |
Troubleshooting Guide (Q&A)
Scenario A: Analytical Chemistry (NMR & HPLC)
Q: "I cannot get a clean NMR spectrum in CDCl₃. The peaks are broad, or the compound won't dissolve."
-
Diagnosis: The compound is aggregating in the non-polar solvent, or simply not dissolving enough to give a signal.
-
Solution:
-
Switch Solvent: Use DMSO-d₆ or DMF-d₇ . These solvents compete for the hydrogen bonds, breaking the aggregates.
-
The "TFA Trick": If you must use CDCl₃ (e.g., to see specific shifts), add 1-2 drops of Trifluoroacetic acid (TFA) or TFA-d. The acid protonates the carbonyl or disrupts the H-bond network, instantly solubilizing the sample and sharpening the peaks.
-
Q: "My sample precipitates inside the HPLC injector or column."
-
Diagnosis: The mobile phase (often Water/Acetonitrile) is acting as an antisolvent.
-
Solution:
-
Diluent Match: Dissolve the sample in a high ratio of the organic modifier (e.g., 100% Acetonitrile or Methanol) rather than the starting gradient mix.
-
Injection Volume: Reduce injection volume to prevent "seed" crystal formation at the mixing point.
-
Add Solubilizer: Add 5-10% DMF or DMSO to your sample vial. Most C18 columns tolerate this small amount well.
-
Scenario B: Synthesis & Purification
Q: "The product crashes out of the reaction mixture before the reaction is complete."
-
Diagnosis: The product is less soluble than the starting materials (common in toluene or ethanol refluxes).
-
Solution:
-
Do not stop. This is often advantageous. The precipitation drives the equilibrium forward (Le Chatelier’s principle).
-
Work-up: Simply filter the hot reaction mixture. The solid is likely your pure product. Wash with cold solvent to remove impurities.
-
Q: "I cannot purify my compound by Flash Chromatography (Silica Gel). It streaks or stays at the baseline."
-
Diagnosis: The amide interacts strongly with the acidic silanols on the silica, or the solubility in the eluent (Hexane/Ethyl Acetate) is too low.
-
Solution:
-
Change Eluent: Switch to DCM/Methanol (95:5 or 90:10).
-
Solid Loading: Do not try to load as a liquid. Dissolve in DCM/MeOH, add silica, evaporate to dryness, and load the "dry pack" onto the column.
-
Recrystallization (Preferred): Skip chromatography. These compounds crystallize beautifully. (See Protocol 1 below).
-
Detailed Experimental Protocols
Protocol 1: The "DMF/Ethanol" Recrystallization Method
Best for purifying bulk quantities of insoluble N,N'-diarylmalonamides.
-
Dissolution: Place the crude solid in a flask. Add the minimum amount of DMF (Dimethylformamide) needed to dissolve it at 80–90°C. (Caution: Do not boil DMF; it decomposes).
-
Filtration: While hot, filter through a glass frit or a plug of cotton to remove insoluble mechanical impurities (dust, salts).
-
Precipitation: To the hot filtrate, slowly add warm Ethanol (or Methanol) dropwise.
-
Ratio: Typically 1 part DMF to 3-5 parts Ethanol.
-
-
Crystallization: Allow the mixture to cool slowly to room temperature, then place in a fridge (4°C) overnight.
-
Isolation: Filter the crystals. Wash copiously with cold Ethanol to remove residual DMF.
-
Drying: Dry under high vacuum at 60°C. (Crucial: DMF "sticks" to crystals; heat/vacuum is required to remove it).
Protocol 2: The "Acetic Acid" Method
Best for very stubborn, highly crystalline analogs.
-
Suspend the solid in Glacial Acetic Acid .
-
Heat to reflux (approx. 118°C). Most diarylmalonamides will dissolve.
-
Allow to cool slowly. Large, needle-like crystals often form.
-
Filter and wash with water (to remove acid) followed by ethanol.
Visual Decision Guide
The following logic flow helps you select the correct solvent system based on your immediate goal (Reaction, Analysis, or Purification).
Caption: Decision tree for solvent selection based on experimental intent. Darker nodes indicate primary categories; dashed nodes indicate specific solvent systems.
References
-
Chieh, P. C., Subramanian, E., & Trotter, J. (1970).[1] Crystal structure of malonamide. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 179-184.
- Significance: Establishes the foundational understanding of the intermolecular hydrogen bonding network (N-H...O) that causes insolubility in this class of compounds.
-
BenchChem Technical Support. (2025). Managing poor solubility and instability issues in reactions.
- Significance: Provides general protocols for co-solvent screening and handling insoluble reaction intermedi
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Significance: Essential for identifying residual high-boiling solvents (DMF, DMSO, Acetic Acid)
-
Santa Cruz Biotechnology. (n.d.). N,N′-Bis-[2-(4-methoxy-phenyl)
- Significance: Illustrates the commercial handling and classification of complex diarylmalonamide deriv
Sources
Optimizing fluorescence quantum yield of naphthalene-based compounds
Technical Support Center: Naphthalene Fluorescence Optimization Current Status: Operational Ticket ID: NAPH-QY-OPT-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Welcome to the Naphthalene Optimization Hub
You are likely here because your naphthalene-based fluorophore is underperforming. Naphthalene is a classic scaffold, but it is notoriously temperamental. It suffers from three primary "leaks" in its photon cycle: Intersystem Crossing (ISC) to the triplet state, Aggregation-Caused Quenching (ACQ) , and Twisted Intramolecular Charge Transfer (TICT) in polar solvents.
This guide is not a textbook; it is a troubleshooting manual designed to plug those leaks.
Module 1: Structural Design & Synthesis
"My compound is synthesized, but the Quantum Yield (
The Root Cause:
If your core scaffold is intact, you are likely losing energy to non-radiative decay (
Troubleshooting Protocol:
-
Check for Heavy Atoms: Are you using Bromine or Iodine substituents?
-
Analyze Rotational Freedom (The TICT Problem):
-
Fix:Rigidify the structure. Lock the rotating bond into a ring system (e.g., using a julolidine ring instead of a diethylamine).
Decision Logic: Structural Optimization
Figure 1: Decision tree for diagnosing structural causes of low quantum yield in naphthalene derivatives.
Module 2: Environmental Factors & Solvents
"It glows in hexane but is dark in water/methanol."
The Root Cause: Naphthalene derivatives, especially "Push-Pull" types (e.g., PRODAN, Laurdan), are highly solvatochromic. In polar solvents, the excited state dipole moment increases. If the solvent is mobile (low viscosity) and polar, it stabilizes the non-emissive TICT state.
The Data Matrix: Use this table to predict performance based on your solvent system.
| Solvent Class | Polarity (Dielectric) | Expected | Risk Factor |
| Non-Polar (Hexane, Cyclohexane) | Low (~2.0) | High | Low solubility; Aggregation risk. |
| Aromatic (Toluene, Benzene) | Low (~2.4) | Moderate-High | |
| Polar Aprotic (DMSO, DMF) | High (~47) | Low | Stabilizes TICT states; Quenching likely. |
| Polar Protic (Water, Methanol) | High (~80) | Very Low | H-bonding induced quenching + TICT. |
Corrective Action:
-
Viscosity Check: If you must use a polar environment, increase viscosity (e.g., glycerol/ethylene glycol). Higher viscosity physically slows the molecular twisting required for TICT quenching.
-
Encapsulation: Use Cyclodextrins (
-CD) or micelles. These provide a hydrophobic "pocket" for the naphthalene, shielding it from water while maintaining aqueous solubility.
Module 3: Measurement Protocols (The "Bugs")
"My Quantum Yield varies wildly between runs."
The Root Cause: Naphthalene has a long-lived triplet state. This makes it exceptionally sensitive to Oxygen Quenching . Furthermore, naphthalene absorbs deeply in the UV, making it prone to the Inner Filter Effect (IFE) if concentrations are too high.
Standard Operating Procedure: The Freeze-Pump-Thaw (FPT) Cycle Do not rely on simple nitrogen bubbling (sparging) for absolute QY measurements.
-
Preparation: Place solution in a Schlenk tube or a cuvette with a vacuum-tight valve.
-
Freeze: Submerge the tube in liquid nitrogen (
) until solid. -
Pump: Open the valve to the vacuum line (high vacuum). Pump for 5–10 minutes to remove gas from the headspace.
-
Thaw: Close the valve. Remove from
and thaw in warm water. Critical: Gas bubbles will evolve from the liquid.[4] -
Repeat: Perform this cycle 3 times minimum .
-
Measure: Backfill with Argon (heavier than air) and seal.
The Inner Filter Effect (IFE) Correction
If your Absorbance (
-
Method A (Dilution): Dilute until
. -
Method B (Math): If you cannot dilute, apply this correction formula to your intensity (
): (Where is absorbance at excitation wavelength and is absorbance at emission wavelength).
Experimental Workflow
Figure 2: Validated workflow for accurate Quantum Yield determination.
Module 4: Advanced Troubleshooting (Aggregation)
"I see a broad, red-shifted peak that shouldn't be there."
The Issue: Excimer Formation
Naphthalene is planar. At concentrations >
-
Symptom: Disappearance of structured monomer bands; appearance of a broad, structureless band at longer wavelengths.
The Fix:
-
Concentration Check: Linearity test. Plot Intensity vs. Concentration. If the curve bends downward (concave), you have aggregation.
-
Steric Blocking: If synthesis is an option, add bulky groups (tert-butyl, trimethylsilyl) at the 1,4 or 5,8 positions. This acts as a "bumper," physically preventing the
- stacking required for excimers.
References
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.[5] (The authoritative text on IFE and solvent effects).
-
Valeur, B., & Berberan-Santos, M. N. (2012). Molecular Fluorescence: Principles and Applications. Wiley-VCH. (Detailed mechanisms on TICT and internal conversion).
-
Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. (The gold standard for QY protocols).
-
Grabowski, Z. R., et al. (2003). Twisted intramolecular charge transfer states (TICT).[6][7] Chemical Reviews, 103(10), 3899-4032. (Mechanistic grounding for naphthalene quenching in polar solvents).
-
NIST Standard Reference Database. PhotochemCAD 3. (Database for checking spectra and reference standards like Naphthalene/Quinine Sulfate).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 4. depts.washington.edu [depts.washington.edu]
- 5. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Highly Sensitive Naphthalene-Based Twisted Intramolecular Charge Transfer Molecules for the Detection of In Vitro and In Cellulo Protein Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Longevity of Naphthalimide Fluorescent Probes
A Senior Application Scientist's Guide to Preventing Photobleaching
Welcome to the technical support center for naphthalimide fluorescent probes. This resource is designed for researchers, scientists, and drug development professionals who utilize these powerful tools in their experiments. As a senior application scientist, I understand that achieving high-quality, reproducible fluorescence imaging data hinges on mitigating the detrimental effects of photobleaching. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you preserve your fluorescent signal and enhance the reliability of your results.
Troubleshooting Guide: Common Photobleaching Issues and Solutions
This section addresses specific problems you might encounter during your imaging experiments. The solutions are grounded in the fundamental principles of fluorescence and photochemistry.
Question: My naphthalimide probe signal fades almost immediately upon excitation. What's happening and what can I do?
Answer: Rapid signal loss is a classic sign of intense photobleaching. This occurs when the rate of photochemical destruction of your naphthalimide probe outpaces the rate of fluorescence emission. The primary culprits are excessive excitation light intensity and the presence of reactive oxygen species (ROS).
-
Immediate Action:
-
Reduce Excitation Intensity: Lower the power of your laser or the intensity of your arc lamp to the minimum level required to obtain a satisfactory signal-to-noise ratio.[1][2] Use neutral density filters if available.[1][2]
-
Decrease Exposure Time: Shorten the camera's exposure time.[3][4] While this might seem counterintuitive as it reduces the photons collected per frame, it significantly limits the total light dose your sample receives over time.[3]
-
Minimize Illumination Overhead: Ensure that the sample is only illuminated when the camera is actively acquiring an image.[3][5] Avoid prolonged viewing through the oculars while searching for your region of interest.[1]
-
-
Causality: High-intensity light increases the rate at which your naphthalimide probe molecules are excited. This not only increases fluorescence but also elevates the probability of the molecule entering a long-lived, highly reactive triplet state, a key precursor to photobleaching.[6][7]
Question: I'm performing a long-term live-cell imaging experiment, and my signal is gone by the end. How can I maintain fluorescence over time?
Answer: Long-term imaging presents a significant challenge due to the cumulative effects of phototoxicity and photobleaching. The key is to adopt a multi-faceted approach that optimizes both your imaging parameters and your experimental medium.
-
Experimental Adjustments:
-
Use an Antifade Reagent in your Live-Cell Medium: Incorporate a cell-permeable antioxidant like Trolox into your imaging medium.[1] Trolox and its derivatives can act as triplet state quenchers and scavenge damaging ROS.[8]
-
Optimize Imaging Frequency: Only acquire images as frequently as is necessary to capture the biological process you are studying.[1] Unnecessary imaging significantly increases the total light dose.
-
Consider a More Photostable Probe: If possible, switch to a naphthalimide derivative that has been specifically engineered for enhanced photostability.[9][10] Some derivatives incorporate functional groups that improve their resilience to photobleaching.[9]
-
-
Underlying Principle: In live cells, molecular oxygen is abundant. Upon excitation, your naphthalimide probe can transfer energy to molecular oxygen, generating highly reactive singlet oxygen.[6][7] This singlet oxygen can then react with and destroy the probe, as well as other cellular components, leading to phototoxicity. Antifade reagents work by scavenging these reactive oxygen species.[8][11]
Question: My fixed samples look great initially, but the signal disappears after a few days of storage. Why is this happening?
Answer: The degradation of fluorescence in stored, fixed samples is often due to a combination of factors, including continued exposure to ambient light and the slow diffusion of oxygen into the mounting medium. The choice of mounting medium is critical for long-term preservation.
-
Solution:
-
Use a Hard-Setting Antifade Mounting Medium: Employ a mounting medium that contains an antifade reagent and cures to a hard seal.[12] This physically limits oxygen diffusion to the sample.
-
Store Samples in the Dark and Cold: Store your slides in a light-tight slide box at 4°C or -20°C.[12] This minimizes further photochemical reactions and slows down degradation processes.
-
Seal the Coverslip: For long-term storage, seal the edges of the coverslip with clear nail polish or a specialized sealant.[12] This provides an additional barrier against oxygen ingress.
-
Frequently Asked Questions (FAQs)
This section covers broader concepts related to naphthalimide photobleaching and its prevention.
Q1: What is photobleaching at the molecular level?
A1: Photobleaching is the irreversible photochemical alteration of a fluorophore, in this case, a naphthalimide probe, such that it permanently loses its ability to fluoresce. The process typically begins when an excited probe molecule, instead of relaxing back to its ground state by emitting a photon (fluorescence), undergoes a process called intersystem crossing to a long-lived triplet state.[6][7] In this highly reactive state, the probe can interact with molecular oxygen to generate damaging reactive oxygen species (ROS), such as singlet oxygen.[6][7][13] These ROS can then react with the naphthalimide probe itself, leading to its destruction.
Caption: Jablonski diagram illustrating photobleaching pathways.
Q2: What are antifade reagents and how do they work?
A2: Antifade reagents are chemical compounds added to mounting media or imaging buffers to protect fluorescent probes from photobleaching.[11][14] Most antifade reagents are antioxidants or reactive oxygen species (ROS) scavengers.[8][11] They work by quenching the excited triplet state of the fluorophore or by scavenging the ROS generated during illumination, thereby preventing them from destroying the probe.[1][8] Common antifade agents include:
-
1,4-Diazabicyclo[2.2.2]octane (DABCO): A widely used antifade agent that is effective at scavenging singlet oxygen.[11][15]
-
n-Propyl gallate (NPG): Another common antioxidant used to reduce photobleaching.[11][14]
-
p-Phenylenediamine (PPD): A very effective antifade agent, but it can be toxic and may reduce the initial fluorescence intensity of some dyes.[14][16]
-
Trolox: A cell-permeable vitamin E analog that is particularly useful for live-cell imaging.[1][8]
Q3: Can the choice of naphthalimide probe itself affect photostability?
A3: Absolutely. The chemical structure of the naphthalimide probe plays a crucial role in its intrinsic photostability. Researchers have developed naphthalimide derivatives with enhanced photostability through several strategies:
-
Structural Modification: Introducing specific functional groups, such as amides and hydroxyl groups, can improve the photostability of the naphthalimide core.[9]
-
Covalent Linkage to UV Absorbers: Attaching a UV-absorbing molecule, like a benzotriazole derivative, to the naphthalimide fluorophore can provide protection by dissipating some of the excitation energy non-radiatively.[17]
-
Incorporation into Polymers: Embedding naphthalimide dyes into a polymer matrix can increase their photostability by restricting molecular motion and providing a more rigid environment.[18][19]
Q4: How do I balance signal strength with preventing photobleaching?
A4: This is a critical aspect of fluorescence microscopy. The goal is to achieve the best possible signal-to-noise ratio while minimizing light-induced damage. The following table summarizes key imaging parameters and their impact:
| Parameter | To Increase Signal | To Decrease Photobleaching | Recommended Approach |
| Excitation Intensity | Increase | Decrease | Use the lowest intensity that provides a clear signal above background.[1][4] |
| Exposure Time | Increase | Decrease | For a given total light dose, longer exposure times with lower light power can reduce photobleaching.[3][6] |
| Camera Gain/EM Gain | Increase | No direct effect | Increase gain to amplify a weak signal, allowing for lower excitation intensity. |
| Objective NA | Higher NA collects more light | No direct effect | Use a high numerical aperture (NA) objective to maximize light collection efficiency. |
Key Experimental Protocols
Protocol 1: Preparation of a DIY Antifade Mounting Medium (DABCO-based)
This protocol describes the preparation of a simple, yet effective, antifade mounting medium for fixed samples.
Materials:
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Glycerol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tris buffer, pH 8.5[15]
Procedure:
-
Prepare a 10X PBS solution.
-
In a 50 mL conical tube, dissolve 2.5 g of DABCO in 20 mL of Tris buffer (pH 8.5).
-
Add 2.5 mL of 10X PBS.
-
Add 75 mL of high-purity glycerol.
-
Mix thoroughly by inverting the tube until the DABCO is completely dissolved. This may take some time.
-
Aliquot into smaller, light-protected tubes and store at -20°C.
Protocol 2: Optimizing Imaging Parameters to Minimize Photobleaching
This workflow will guide you through systematically setting up your microscope for optimal imaging with minimal photobleaching.
Caption: Workflow for optimizing imaging parameters.
References
- Analytical Methods. Photostable fluorescent probes based on multifunctional group substituted naphthalimide dyes for imaging of lipid droplets in live cells. RSC Publishing.
- Journal of Cell Science. (2020). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity.
- Evident Scientific. Jablonski Energy Diagram.
- PreciPoint. (2025). Optimizing Fluorescence Imaging for Clear Results.
- Biocompare. (2018). Photobleaching in Live Cell Imaging.
- DSpace Repository. SYNTHESIS AND PHOTOSTABILITY OF SOME NEW 1,8-NAPHTHALIMIDE DERIVATIVES AS COLOUR MONOMERS FOR FLUORESCENT POLYMERS.
- Molecular Expressions Microscopy Primer. (2017). Fluorescence - Jablonski Energy Diagram - Interactive Java Tutorial.
- Request PDF. (n.d.). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity.
- PMC. (2022).
- ResearchG
- Journal of Chemical Technology and Metallurgy. (2025). SYNTHESIS AND PHOTOSTABILITY OF SOME NEW 1,8-NAPHTHALIMIDE DERIVATIVES AS COLOUR MONOMERS FOR FLUORESCENT POLYMERS.
- SciSpace. Mounting Media and Antifade Reagents.
- Benchchem. (2025). Technical Support Center: Troubleshooting Low Fluorescence with 2-(Aminomethyl)-5-bromonaphthalene Probes.
- News-Medical.Net. (2018). Minimizing Photobleaching in Fluorescence Microscopy.
- Oral & Maxillofacial Pathology Journal. (2020). Mounting Media - An Untouched Aspect.
- RSC Publishing.
- PubMed. (2015). New photostable naphthalimide-based fluorescent probe for mitochondrial imaging and tracking.
- ResearchGate. (2025). (PDF) SYNTHESIS AND PHOTOSTABILITY OF SOME NEW 1,8-NAPHTHALIMIDE DERIVATIVES AS COLOUR MONOMERS FOR FLUORESCENT POLYMERS.
- Cell Signaling Technology. ProLong Gold Antifade Reagent #9071.
- Tocris Bioscience. Antifade Reagents | Fluorescence Imaging.
- BiCell Scientific®. Antifade-Fluorescence Mounting Medium.
- Scientific Archives. Is There a Simple and Easy Way to Detect Singlet Oxygen? Comparison of Methods for Detecting Singlet Oxygen and Application to Measure Scavenging Activity of Various Compounds.
Sources
- 1. biocompare.com [biocompare.com]
- 2. news-medical.net [news-medical.net]
- 3. journals.biologists.com [journals.biologists.com]
- 4. precipoint.com [precipoint.com]
- 5. researchgate.net [researchgate.net]
- 6. Jablonski Energy Diagram [evidentscientific.com]
- 7. Molecular Expressions Microscopy Primer: Fluorescence - Jablonski Energy Diagram - Interactive Java Tutorial [micro.magnet.fsu.edu]
- 8. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 9. Photostable fluorescent probes based on multifunctional group substituted naphthalimide dyes for imaging of lipid droplets in live cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. New photostable naphthalimide-based fluorescent probe for mitochondrial imaging and tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ompj.org [ompj.org]
- 12. ProLong Gold Antifade Reagent | Cell Signaling Technology [cellsignal.com]
- 13. scientificarchives.com [scientificarchives.com]
- 14. researchgate.net [researchgate.net]
- 15. bicellscientific.com [bicellscientific.com]
- 16. unige.ch [unige.ch]
- 17. Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SYNTHESIS AND PHOTOSTABILITY OF SOME NEW 1,8-NAPHTHALIMIDE DERIVATIVES AS COLOUR MONOMERS FOR FLUORESCENT POLYMERS [rlib.uctm.edu]
- 19. researchgate.net [researchgate.net]
Side-reaction products in the synthesis of N-alkenyl-malonamides.
The following technical guide addresses the synthesis and troubleshooting of N-alkenyl-malonamides . This class of compounds serves as a critical scaffold in the development of covalent inhibitors, polymer precursors, and peptidomimetics.
The guide distinguishes between the two primary "N-alkenyl" subclasses, as their side-reaction profiles differ fundamentally:
-
N-Vinyl Malonamides (Enamides): The double bond is directly attached to the nitrogen (
). High risk of hydrolysis and polymerization. -
N-Allyl Malonamides: The double bond is separated by a methylene bridge (
). High risk of isomerization and oxidative cyclization.
Topic: Troubleshooting Side-Reactions & Impurity Profiling Audience: Medicinal Chemists, Process Chemists, CMC Leads
Module 1: Critical Reaction Pathways & Side Products
Visualizing the landscape of competing reactions during the acylation of alkenyl amines with malonyl precursors.
Figure 1: Divergent reaction pathways. Note that N-vinyl variants (enamides) are particularly susceptible to hydrolytic cleavage (Side Product A), while N-allyl variants are prone to cyclization (Side Product C).
Module 2: Troubleshooting Guide (Q&A)
Category A: Stability & Hydrolysis (The "Disappearing Product" Phenomenon)
Q1: My LC-MS shows a clean product peak during the reaction, but after aqueous workup, the product mass vanishes and I see a primary amide and an aldehyde. What happened?
Diagnosis: You are likely synthesizing an N-vinyl malonamide (enamide) and subjected it to acidic hydrolysis.
The Mechanism: Enamides are nitrogen analogues of enols. Unlike standard amides, the nitrogen lone pair conjugates with the double bond, making the
Protocol for Stabilization:
-
Quench: Use basic buffers (Sat.
or Phosphate buffer pH 8.0) for all washes. Avoid simple water or brine if slightly acidic. -
Purification:
-
Stationary Phase: Pre-treat Silica Gel with 1-2% Triethylamine (TEA) in hexanes before loading the column. This neutralizes acidic silanol sites.
-
Alternative: Use neutral alumina or reverse-phase chromatography (C18) with an ammonium bicarbonate modifier (pH 8.0).
-
-
Storage: Store solid product at -20°C under Argon. Enamides can auto-oxidize or hydrolyze with atmospheric moisture.
Category B: Regioselectivity & Dimerization
Q2: I am using malonyl chloride to acylate an allylamine, but I am isolating a significant amount of "Bis-allyl-malonamide" (Diamide). How do I favor the mono-amide?
Diagnosis: Malonyl chloride is a bifunctional electrophile. The second chloride is less reactive than the first due to conjugation, but "over-reaction" occurs if the stoichiometry or mixing is uncontrolled.
Optimized Mono-Acylation Protocol:
-
Stoichiometry: Use a large excess of the malonyl precursor (e.g., 3-5 equivalents of diester or 1.5 eq of mono-chloride) relative to the amine, not the other way around.
-
Order of Addition: Add the amine solution slowly (dropwise) into a cooled solution of the malonyl chloride. This ensures the amine always encounters an excess of electrophile, statistically favoring the mono-addition.
-
Alternative Reagent: Switch to Methyl malonyl chloride (mono-ester mono-chloride) or Meldrum's Acid .
-
Why Meldrum's Acid? Reaction of Meldrum's acid with amines yields the malonamic acid (mono-amide) exclusively upon heating, releasing acetone and
. This eliminates the possibility of diamide formation entirely [1].[1]
-
Category C: Cyclization Artifacts
Q3: I observe a side product with [M-18] mass (loss of water) or [M-H2] (oxidation). NMR suggests a heterocyclic ring formed. What is this?
Diagnosis: This is likely intramolecular cyclization.
-
Case 1 (N-Allyl): If you have an N-allyl malonamide, oxidative conditions (or metal impurities) can trigger cyclization to
-lactams or pyrrolinones [2]. -
Case 2 (N-Vinyl): Under Knoevenagel-like conditions (base + heat), the active methylene of the malonamide (C2) can attack the N-alkenyl group or condensing partners, leading to pyridinones or hydroxypyridines [3].
Prevention Strategy:
-
Avoid Lewis Acids: Trace metals (Fe, Cu) from reagents can catalyze these cyclizations. Use high-purity solvents and consider adding a chelator (EDTA) during workup.
-
Temperature Control: Keep reaction temperatures below 40°C. Cyclization often has a higher activation energy than simple acylation.
Module 3: Quantitative Impurity Profiling
Reference data for identifying common side-products by Mass Spectrometry.
| Precursor Type | Observed Impurity Mass | Probable Structure | Root Cause |
| N-Vinyl | M + 18 (or fragment) | Aldehyde + Malonamide | Acidic Hydrolysis of Enamide |
| N-Allyl | M - 2 (approx) | Oxazoline / Thiazoline | Oxidative Cyclization (Iodine/Metal cat.) |
| Malonyl Cl | M + M - HCl | Bis-malonamide Dimer | Amine added too fast; Local high conc. |
| Malonic Acid | M - 44 | Acetamide derivative | Decarboxylation (High Temp >100°C) |
| Any | M + n(M) | Oligomer | Radical Polymerization (No radical inhibitor used) |
Module 4: Advanced Synthetic Protocols
Protocol 1: Synthesis of N-Vinyl Malonamides via Meldrum's Acid (High Fidelity)
This method avoids the acidity of acid chlorides, preventing enamide hydrolysis.
-
Activation: Dissolve Meldrum's acid (1.0 eq) in dry Toluene.
-
Imine Formation (In-Situ): Add the corresponding aldehyde (1.0 eq) and amine (1.0 eq) to generate the imine intermediate in situ (or pre-form the imine).
-
Condensation: Heat to 80°C for 2-4 hours. The Meldrum's acid decomposes to a ketene intermediate which reacts with the imine in a [2+2] fashion (formal) or nucleophilic attack to yield the N-vinyl malonamide derivative.
-
Workup: Evaporate solvent. Purify via rapid chromatography on neutralized silica (see Module 2, Q1).
Protocol 2: Suppression of Polymerization
Essential for N-acryloyl or conjugated alkenyl systems.
-
Inhibitor: Add 4-methoxyphenol (MEHQ) or BHT (0.1 mol%) to the reaction mixture and the workup solvents.
-
Atmosphere: While many reactions require Nitrogen/Argon, radical polymerization is often inhibited by trace Oxygen. However, for strict synthesis, use Argon but rely on chemical inhibitors (MEHQ) rather than aeration.
-
Light: Wrap flasks in aluminum foil. Alkenyl malonamides are photo-active and can undergo [2+2] photo-cycloaddition (dimerization) under ambient lab light [4].
References
-
Taylor, M. T., & Bolshan, Y. (2013). One-Step Formation of N-Alkenyl-malonamides and N-Alkenyl-thiomalonamides from Carbamoyl Meldrum's Acids. Synthetic Communications.
-
Soleimani-Amiri, S., et al. (2017). Intramolecular cyclization of N-allyl propiolamides: a facile synthetic route to highly substituted
-lactams.[2] RSC Advances. -
Abazid, A., et al. (2021).[3] Stereoselective Oxidative Cyclization of N-Allyl Benzamides to Oxazolines. ChemRxiv.
-
Kuznetsov, V. A., et al. (2017). Synthesis of N-vinylformamide and 1-vinyl-(1-methacryloyl)-3,5-dimethylpyrazole copolymers.[4] Polymer Bulletin.
-
BenchChem Tech Support. (2025). Troubleshooting guide for amide synthesis reactions. BenchChem.[5][6]
Sources
- 1. Cobalt-Catalyzed Cyclization of Unsaturated N-Acyl Sulfonamides: a Diverted Mukaiyama Hydration Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Enhancing thermal stability of malonamide-based materials.
Empowering Researchers in Actinide Partitioning, Polymer Science, and Advanced Materials
Welcome to the Technical Support Center for malonamide-based materials. Because malonamides (such as DMDBTDMA and DMDOHEMA) are heavily utilized as extractants in nuclear fuel reprocessing and as intermediates in advanced polymers, understanding and mitigating their thermal degradation is critical. This guide provides mechanistic insights, troubleshooting protocols, and self-validating methodologies to ensure the thermal robustness of your experiments.
Knowledge Base: Frequently Asked Questions (FAQs)
Q: What is the primary mechanism of thermal degradation in N,N,N',N'-tetraalkylmalonamides? A: Under thermal stress (typically >200°C), malonamides undergo oxidative cleavage. The primary pathway is the homolytic cleavage of the C-CO malonamide bond, which results in the loss of alkyl groups (such as methyl or butyl radicals) and the subsequent formation of monoamides and carbonylate derivatives[1]. This degradation is highly accelerated in the presence of oxygen and humidity, leading to a rapid reduction in extraction efficiency[2].
Q: How does the choice of diluent affect the thermal robustness of malonamides? A: Traditional non-polar aliphatic diluents like n-dodecane offer limited protection against thermal and radiolytic stress. Transitioning to Room Temperature Ionic Liquids (RTILs) significantly enhances the stability of the solvent system[3]. RTILs provide a highly structured, non-volatile solvation environment that restricts the diffusion of reactive oxygen species, stabilizes the transition states of the extractants, and lowers the required ligand concentration for actinide extraction[3][4].
Q: Can structural engineering of the malonamide backbone prevent degradation? A: Yes. Steric hindrance and radical scavenging play critical roles. For instance, incorporating bulky substituents or integrating malonamide units into fullerene derivatives can act as radical traps. These structures effectively neutralize nitroxide radicals released during pyrolysis, thereby halting the autocatalytic degradation cascade[5]. Furthermore, embedding malonamides into amphiphilic dendritic block copolymers has been shown to drastically improve interfacial thermal stability in high-temperature organic electronics[6].
Troubleshooting Guide: Resolving High-Temperature Degradation
Issue: Rapid loss of extraction efficiency and formation of third-phase precipitates (insoluble black residues) during high-temperature (>200°C) extraction processes.
Root Cause Analysis: At elevated temperatures, the thermal oxidation of diamides outpaces standard complexation kinetics. The cleavage of the C-CO bond yields monoamides (the major by-product, representing up to 13% of the conversion). This alters the polarity of the organic phase, leading to microphase separation and the eventual precipitation of insoluble degradation products[1][2].
Corrective Actions:
-
Atmosphere & Humidity Control: Purge the operational environment with an inert gas (e.g., Argon or Nitrogen). Studies demonstrate that pure oxygen combined with humidity at 250°C destroys up to 90% of DMDBTDMA within 2 hours[2].
-
Solvent Engineering: Replace aliphatic diluents with RTILs to suppress radical mobility and protect the malonamide core[3].
-
Continuous Monitoring: Implement inline UV detection (at 200 nm) or periodic GC/FID sampling to monitor the appearance of monoamide peaks before macroscopic phase separation occurs[1].
Experimental Workflow: Validating Malonamide Thermal Stability
To establish a self-validating protocol for assessing thermal stability, follow this coupled TGA/DSC and GC-MS methodology. This ensures that observed mass loss is directly correlated with specific chemical bond-cleavage events rather than physical phase changes.
Step 1: Sample Preparation (Isothermal Aging)
-
Prepare a 0.5 mol/L solution of the target malonamide (e.g., DMDOHEMA) in the chosen diluent (n-dodecane or RTIL) to mimic standard extraction concentrations[1][3].
-
Transfer the solution into a closed micro-reactor equipped with a volatile trapping mechanism.
-
Subject the reactor to isothermal heating at 250°C for 1 to 4 hours under a controlled oxidative atmosphere (e.g., pure oxygen with controlled humidity)[2].
Step 2: Thermogravimetric and Calorimetric Profiling (TGA/DSC)
-
Transfer a 10 mg aliquot of the aged sample to an alumina crucible.
-
Execute simultaneous TGA/DSC from 25°C to 400°C at a heating rate of 10°C/min under a continuous nitrogen purge (50 mL/min).
-
Causality Check (Self-Validation): Correlate the thermal events. An endothermic DSC peak without TGA mass loss indicates a physical phase transition (e.g., micellar rearrangement). Conversely, an exothermic peak coupled with mass loss definitively confirms irreversible oxidative C-CO bond cleavage[1].
Step 3: Structural Characterization of Residues
-
Recover the syrupy degradation mixture using ethyl acetate extraction[1].
-
Analyze the organic phase via GC-MS and FTIR spectroscopy.
-
Diagnostic Marker: Monitor the disappearance of the characteristic diamide carbonyl stretch (~1640 cm⁻¹) and the emergence of monoamide or carboxylic acid signatures to quantify the degradation index[1][3].
Quantitative Data: Thermal Stability Metrics
The following table summarizes the thermal behavior and stability thresholds of key malonamide systems under various conditions.
| Extractant / System | Environment | Primary Degradation Product | Stability Threshold | Key Observation |
| DMDBTDMA in n-dodecane | Oxidative (250°C) | Monoamides, Carbonylates | < 2 hours | 90% destruction; formation of black insoluble residues[1][2]. |
| DMDOHEMA in RTILs | Nitric Acid Medium | Minimal (Stable) | > 250°C | Enhanced extraction efficacy; no coordinated water in extracted species[3][4]. |
| Fullerene-Malonamide | High-Temp Pyrolysis | N/A (Radical Scavenging) | > 300°C | Reacts with free radicals to prevent autocatalytic breakdown[5]. |
| DBC@AuNPs (Malonamide units) | Thermal Aging (65°C) | N/A (Morphology preserved) | > 3000 hours | Retains 77% efficiency; extends device lifetime significantly[6]. |
Mechanistic Visualization: Degradation vs. Stabilization
The following diagram illustrates the divergent pathways of a malonamide molecule subjected to thermal stress, contrasting the natural degradation route with engineered stabilization strategies.
Figure 1: Thermal degradation pathway of malonamides and corresponding stabilization interventions.
References[1] Thermal oxidation of two malonamides, extractants for minor actinides in nuclear fuel reprocessing. researchgate.net.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiuLaE9Xa_VT__-H8B0Rs_UKVXLbKiYfktufuDuBV0fml-2BrpiJVlUTI6AY1KVrNdm48z3ptW-dHuIHMCtcSlwZb4tOXDuRG4WxN6JHQj_URcFj8dcf2m4J9aHTsuQET0VKWMqCzc8OSsCxQI5LphPHL9krXX6cyfAbZgB4rJAjF5FTHaoDvFpr0leJXO9BPdkRSS-7VNrq5GKuw43iaTOl_7YjxE05S33pnr8uEk6t_ylQtehwxmRETN5XNbDyKWb99aok78DqJYaEqb53ZW[2] Thermal and photo-oxidation of a potential extractant in nuclear fuel reprocessing. witpress.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCyjZ14gfsJDdunonkpModkywUXenkcYmYFUKXV3OZxfXmhWythZMfb2b5k6ktpsYJVi95qqEqPI6j1K7gUlFw-gW2I3IGeq3xOEeGxpbUaDQ3l04xwFb1x2Phtdi0b7-855xyVD6hAObG_Pzy_mIKjDLlkJF6Yi9mGP10Fkeffz3KD4eK[5] Stability studies of double-base propellants with centralite and malonanilide stabilizers using MO calculations in comparison to thermal studies. researchgate.net.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIxJMIhjduanZGapbUpn31f2IW3LPgT14aFohrEhmhjuF583tKLOyfo5WWgm6tYj7ieot9HRRA8EJxCyVFRkwkp6NOLRQD320g2m7mRex3yGJOmUKEKDl2HA1NxlX9nAmz2AH7C4-KC6FTsurrtDs9J82g1Hq7N2URuCF7VsDT1vRVuk8WUysEmW-yLu5Z75Ny7jmbVvAo52b_JHUO9J5cwv4tg2upA9U1hdRXbtl2lyoebTh2MSBRGjqfBo3MHs4N9oHqGly1Xld7CGZ-ucZgKF8eQNkzrc2Z-4UFmelPLfRSiwzCYWOu2VDjmpIkLWiqrxG7XtrUKlQ5jr8g4w==[6] Enhancing Long-Term Thermal Stability of Non-Fullerene Organic Solar Cells Using Self-Assembly Amphiphilic Dendritic Block Copolymer Interlayers. anl.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyBSk6fIOg3-4600DlcFhmqSxEhUVMkvBdkwnUX8ZwkNX12DpmVrNgp391ydE8Qg7IlQzY6dx1TMMWUpjh3C8m7vTY1DkHBMlddOAklo01FBdkHqXwpybUtEwpxMweJxpEZ_bTuSjbd9VbFpij-DfTuOLrdVCMqiYS[3] Efficient solvent system containing malonamides in room temperature ionic liquids: actinide extraction, fluorescence and radiolytic degradation studies. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQIqK72sffxFjVPmZjBe_WEk4Qck3Nmi6C5WGP_7SQgvF2t8mbqu508GAqRCqFkhIuhjWses-jpkAPD3_SsqmXMTRvBsY0PgAXOnpirC4AfJQJ_yFDv1k-v0WknIk-vFdOCwj0[4] Structures of malonamide extractants and ionic liquids used in this study. researchgate.net.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhIZAhmjzePYnEAboht9S27krycLx_Fw7_Yt2bQVdkejUg4iiFVpI9oY3LNx5GFfNopRFDd31AUgMttDNCwU2tWVHTBWjtOftOWHrgakZGt1jBOkv1ABcdJWlt_YdthHB9Nw-mccwUwK4lolRIh2d0WS6GV4fTN0lvfoAGaMl3ETcmBtrPiaA4JAHPwo-VWyChrmfaOTyIxntQOm9HveZ36UgN5hg9ArLW7nS9A02fQvHJ0faMrpBB
Sources
- 1. researchgate.net [researchgate.net]
- 2. witpress.com [witpress.com]
- 3. Efficient solvent system containing malonamides in room temperature ionic liquids: actinide extraction, fluorescence and radiolytic degradation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. anl.gov [anl.gov]
Technical Support Center: Scaling Up the Synthesis of N,N'-Diethyl-N,N'-di-naphthalen-1-yl-malonamide
Welcome to the technical support center for the synthesis of N,N'-Diethyl-N,N'-di-naphthalen-1-yl-malonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the scalable synthesis of this compound. Our focus is on providing practical, experience-driven insights to ensure a robust and reproducible manufacturing process.
Overview of the Synthesis Pathway
The synthesis of N,N'-Diethyl-N,N'-di-naphthalen-1-yl-malonamide (Compound 3 ) is typically achieved through the condensation reaction between a suitable malonic acid derivative and N-ethyl-1-naphthylamine (2 ). A common and effective method involves the use of malonyl chloride (1 ) as the acylating agent. This reaction is generally carried out in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction.
DOT Script for Synthesis Pathway
Caption: Proposed synthesis route for N,N'-Diethyl-N,N'-di-naphthalen-1-yl-malonamide.
Detailed Experimental Protocol (Laboratory Scale)
This protocol outlines a laboratory-scale synthesis. Key parameters that may require optimization during scale-up are highlighted.
Materials:
-
Malonyl chloride (1 )
-
N-Ethyl-1-naphthylamine (2 )[1]
-
Triethylamine (TEA) or other suitable non-nucleophilic base
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-ethyl-1-naphthylamine (2 ) (2.2 equivalents) and triethylamine (2.5 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Malonyl Chloride: Slowly add a solution of malonyl chloride (1 ) (1.0 equivalent) in anhydrous dichloromethane to the stirred amine solution via the dropping funnel over 30-60 minutes. Maintain the temperature below 5°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by the slow addition of water.
-
Workup:
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and base), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[2][3]
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.[4]
Quantitative Data Summary (Hypothetical Lab Scale)
| Parameter | Value |
| Starting Materials | Malonyl Chloride, N-Ethyl-1-naphthylamine |
| Solvent | Dichloromethane (DCM) |
| Base | Triethylamine (TEA) |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 3-5 hours |
| Typical Yield | 85-95% (crude) |
| Purity (after purification) | >98% |
Troubleshooting Guide for Scale-Up
Scaling up a chemical synthesis from the laboratory to a pilot or commercial scale often presents challenges that can affect yield, purity, and safety.[5][6] This section addresses potential issues in a question-and-answer format.
Q1: The reaction is showing a significant exotherm upon scaling up, leading to the formation of impurities. How can this be controlled?
A1:
-
Causality: The acylation of amines is an exothermic reaction. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[5] This can lead to localized "hot spots" in the reactor, promoting side reactions and degradation of the product.
-
Solutions:
-
Slower Addition Rate: Extend the addition time of the malonyl chloride solution. This reduces the instantaneous heat generation.
-
Improved Cooling: Ensure your reactor has adequate cooling capacity. Consider using a more efficient cooling system or a jacketed reactor with a circulating coolant.
-
Dilution: Increasing the solvent volume can help to better absorb and dissipate the heat generated. However, this may increase processing time and solvent costs.
-
Process Intensification: For very large scales, consider transitioning to a continuous flow reactor. Flow chemistry offers superior heat and mass transfer, ensuring a uniform reaction temperature and minimizing byproduct formation.[5]
-
Q2: The final product yield is significantly lower on a larger scale compared to the lab-scale synthesis.
A2:
-
Causality: Lower yields on scale-up can be attributed to several factors, including incomplete reactions due to poor mixing, side reactions from poor temperature control, or losses during workup and isolation.[7]
-
Solutions:
-
Mixing Efficiency: Inadequate mixing can lead to localized excesses of one reactant, promoting side reactions. Ensure the reactor's agitator is appropriately designed for the scale and viscosity of the reaction mixture. Baffles within the reactor can also improve mixing.
-
Reaction Monitoring: Do not rely solely on the reaction time from the lab-scale experiment. Implement in-process controls (e.g., HPLC, UPLC) to monitor the reaction progress and ensure it has gone to completion before quenching.
-
Workup Optimization: Losses can occur during aqueous washes if the product has some water solubility. Minimize the volume of wash solutions or perform back-extractions of the aqueous layers with the organic solvent.
-
Q3: The purity of the isolated product is lower than desired, with persistent impurities that are difficult to remove.
A3:
-
Causality: Impurity profiles can change upon scale-up.[7] Longer reaction times or higher temperatures can lead to the formation of different byproducts. The grade of starting materials used in bulk may also introduce new impurities.
-
Solutions:
-
Impurity Identification: Isolate and characterize the major impurities using techniques like LC-MS and NMR. Understanding the structure of the impurity can provide clues as to how it is formed and how to prevent it.
-
Reagent Stoichiometry: Re-optimize the stoichiometry of the reactants and base. For example, using a slight excess of the amine can ensure the complete consumption of the more valuable malonyl chloride, but a large excess can complicate purification.
-
Purification Method: Recrystallization is often a more scalable and cost-effective purification method than chromatography.[8] Investigate different solvent systems to find one that effectively removes the specific impurities. A seeded crystallization process can also improve crystal size and purity.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when working with malonyl chloride at scale?
A1: Malonyl chloride is a corrosive and moisture-sensitive reagent. It reacts exothermically with water and other protic solvents to release HCl gas. Ensure all equipment is thoroughly dried before use and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, is essential. Operations should be carried out in a well-ventilated area or a fume hood.
Q2: Can alternative acylating agents be used instead of malonyl chloride?
A2: Yes, other malonic acid derivatives can be used. For instance, diethyl malonate can be reacted with N-ethyl-1-naphthylamine, but this typically requires higher temperatures and may result in the formation of ethyl N-ethyl-N-(naphthalen-1-yl)carbamate as a byproduct. Another approach involves using malonic acid with a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[9] However, these methods introduce byproducts (e.g., dicyclohexylurea) that need to be removed.
Q3: What is the role of the base in this reaction, and can other bases be used?
A3: The base, typically a tertiary amine like triethylamine or diisopropylethylamine (DIPEA), acts as an acid scavenger to neutralize the two equivalents of hydrochloric acid (HCl) produced during the reaction. This prevents the protonation of the starting amine, which would render it unreactive. Other non-nucleophilic bases can be used, but inorganic bases like potassium carbonate are generally not suitable as they have poor solubility in many organic solvents like DCM.
Q4: How critical is the quality of the N-ethyl-1-naphthylamine starting material?
A4: The purity of the starting materials is crucial for a successful and reproducible synthesis, especially at scale. Impurities in the N-ethyl-1-naphthylamine can carry through to the final product or interfere with the reaction. It is advisable to source high-purity starting materials and to have analytical methods in place to verify their quality before use.
Experimental Workflow Diagram
DOT Script for Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis and purification.
References
- Vertex AI Search, based on a synthesis of malonamide deriv
- Ballaschk, F., Erhardt, H., & Staudt, F. (2017).
- ResearchGate, providing access to "Synthesis of substituted pyrazines
- Al-Rawi, A. A. (2005). Synthesis of New Derivatives for Substituted Malonamic Acids. Rafidain Journal of Science, 16(8), 45-53.
- RSC Publishing, detailing the synthesis of substituted pyrazines
- Pradhan, A., et al. (2022). Synthesis, Characterization and Biological Evaluation of New N, N-Disubstituted Malonamide Derivatives.
- ChemScene. (n.d.). N1,N3-Diethyl-N1,N3-di(naphthalen-1-yl)malonamide.
- Google Patents. (2018).
- Microinnova. (2026, February 13). 5 Common Challenges in Process Scale-Up & How to Overcome Them.
- ACS Publications. (n.d.). Challenges of scaling up chemical processes (based on real life experiences).
- Macmillan Group - Princeton University. (n.d.). Tetrahedron.
- National Center for Biotechnology Information. (2019, September 27). (R)-N,N′-Dimethyl-1,1′-binaphthyldiamine. PubMed Central.
- ResearchGate. (n.d.). A new method for the synthesis of N,N-diethyl-m-methylbenzamide.
- Prime Scholars. (2021, October 27). How to deal with Scale-up challenges of Chemistry?
- BenchChem. (2025, November). Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides.
- Organic Syntheses. (n.d.).
- UK-CPI.com. (2025, June 19). 6 key challenges when scaling up sustainable chemical processes.
- National Center for Biotechnology Information. (2021, December 17). N,N′-Diphenyldithiomalonodiamide: Structural Features, Acidic Properties, and In Silico Estimation of Biological Activity. PubMed Central.
- Organic Syntheses. (n.d.). (R)-N,N'-Dimethyl-1,1'-binaphthyldiamine.
- Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. (n.d.).
- The Royal Society of Chemistry. (n.d.). New methods for the synthesis of naphthyl amines.
- Google Patents. (n.d.). WO2011023680A2 - Processes for the synthesis and purification of heterobifunctional cross-linkers.
- Santa Cruz Biotechnology. (n.d.). N,N'-Diethyl-N,N'-di-naphthalen-1-yl-malonamide.
- Revista Cubana de Farmacia. (n.d.).
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of N-Methyl-N-phenylnaphthalen-2-amine.
- MilliporeSigma. (n.d.). N,N-DIETHYL-1-NAPHTHYLAMINE.
- National Center for Biotechnology Information. (n.d.). N-Ethyl-1-naphthalenamine. PubChem.
- Wikipedia. (n.d.). N-(1-Naphthyl)ethylenediamine.
- Organic Syntheses. (n.d.).
- CymitQuimica. (n.d.). CAS 84-95-7: N,N-Diethyl-1-naphthalenamine.
Sources
- 1. N-Ethyl-1-naphthalenamine | C12H13N | CID 67043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. orgsyn.org [orgsyn.org]
- 4. KR20180037796A - Purification method of n-substituted maleimide - Google Patents [patents.google.com]
- 5. microinnova.com [microinnova.com]
- 6. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2011023680A2 - Processes for the synthesis and purification of heterobifunctional cross-linkers - Google Patents [patents.google.com]
Validation & Comparative
Comparative Analysis of Fluorescent Properties: N,N'-Diethyl-N,N'-di-naphthalen-1-yl-malonamide vs. 1,8-Naphthalimides
As a Senior Application Scientist, one of the most common structural misconceptions encountered in fluorophore selection is the conflation of naphthalene-appended ligands with fused naphthalimide dyes. While both contain the naphthalene moiety, their photophysical behaviors, sensing mechanisms, and optimal applications in drug development are fundamentally distinct.
This guide provides an objective, in-depth comparison between N,N'-Diethyl-N,N'-di-naphthalen-1-yl-malonamide (DEDNM) —a bis-naphthalene tethered system—and classic 1,8-Naphthalimide derivatives. By dissecting their mechanistic foundations and providing self-validating experimental protocols, this guide will empower researchers to select the appropriate fluorescent scaffold for their specific bioanalytical or material science assays.
Mechanistic Foundations: Structural Divergence and Photophysics
To understand the performance differences between these two classes of molecules, we must first examine how their structural topologies dictate their excited-state dynamics.
DEDNM: The Intramolecular Excimer Pathway
DEDNM is not a naphthalimide; it is a malonamide core substituted with two 1-naphthyl groups. The flexible 3-carbon equivalent spacer (N–C–C–C–N) allows the two bulky naphthalene rings to move independently in the ground state. Upon UV excitation (~280 nm) of one naphthalene ring, the molecule undergoes rapid conformational folding, allowing the excited monomer to
1,8-Naphthalimides: The Push-Pull ICT Pathway
Conversely, 1,8-naphthalimides feature a rigid, fused tricyclic structure. The electron-withdrawing imide ring, typically paired with an electron-donating group (e.g., an amine) at the C-4 position, creates a strong "push-pull" dipole. Upon excitation with visible light (~400–450 nm), the molecule undergoes Intramolecular Charge Transfer (ICT) . As the solvent reorganizes to stabilize this highly polarized excited state, the emission undergoes a massive Stokes shift, fluorescing brightly in the green-to-red visible spectrum (~500–550 nm). This mechanism makes them premier candidates for [1].
Caption: Photophysical pathways comparing DEDNM excimer formation and 1,8-Naphthalimide ICT.
Quantitative Data Comparison
The distinct photophysical mechanisms yield vastly different performance metrics. The table below summarizes the typical quantitative parameters used to evaluate these fluorophores in assay development.
| Photophysical Property | DEDNM (Bis-Naphthalene Malonamide) | 1,8-Naphthalimides (e.g., 4-Amino-NI) |
| Fluorophore Core | Unfused, flexible naphthalene rings | Fused, rigid naphthalimide ring |
| Excitation | UV (~280–300 nm) | Visible (~400–450 nm) |
| Emission | Dual: ~330 nm (Monomer), ~400 nm (Excimer) | Single: ~500–550 nm (Highly tunable) |
| Stokes Shift | Small for monomer; Moderate for excimer | Exceptionally Large (>100 nm) |
| Quantum Yield ( | Low to Moderate (Highly conformation-dependent) | High (Often >0.5 in non-polar environments) |
| Primary Sensing Mechanism | Excimer/Monomer Ratio ( | Intramolecular Charge Transfer (ICT) |
| Optimal Applications | Viscosity sensing, ratiometric metal-ion binding | Live-cell imaging, enzyme-activatable probes |
Self-Validating Experimental Protocols
To ensure data integrity, any fluorescence assay must be designed as a self-validating system. The following protocols outline how to definitively characterize the emission properties of both molecular classes while establishing causality for the observed signals.
Caption: Step-by-step experimental workflow for validating fluorophore emission characteristics.
Protocol A: Ratiometric Evaluation of DEDNM Excimer Formation
Objective: To prove that the ~400 nm emission is an intramolecular excimer and to map its sensitivity to conformational restriction (e.g., viscosity).
Causality: Intramolecular excimer formation requires the molecule to physically fold during its excited-state lifetime. High-viscosity environments restrict this molecular rotation, trapping the molecule in the monomeric state and thereby lowering the
-
Control Preparation: Prepare a 5 µM stock of DEDNM and a 10 µM stock of 1-ethylnaphthalene (a monomeric control) in spectroscopic grade methanol. Why 10 µM for the control? To match the total naphthalene concentration of the bis-naphthalene DEDNM.
-
Viscosity Gradient: Prepare a series of solvent mixtures using Methanol/Glycerol ratios ranging from 100:0 to 0:100 (v/v) to create a viscosity gradient.
-
Excitation: Record the UV-Vis absorption to confirm the
(~280 nm). Excite the samples at this wavelength using a spectrofluorometer with a 2 nm slit width. -
Emission Mapping: Record the emission spectra from 300 nm to 550 nm.
-
Validation: The 1-ethylnaphthalene control must show only the ~330 nm peak across all viscosities (proving no intermolecular aggregation is occurring at this concentration). For DEDNM, plot the ratio of the peak intensity at 400 nm (
) to 330 nm ( ) against solvent viscosity. A linear or logarithmic decay in validates the intramolecular folding mechanism.
Protocol B: Solvatochromic Validation of 1,8-Naphthalimide ICT
Objective: To validate the push-pull ICT nature of a 1,8-naphthalimide probe. Causality: The ICT excited state has a much larger dipole moment than the ground state. Polar solvents stabilize this excited state dipole, lowering the energy required for emission and causing a distinct red-shift (solvatochromism).
-
Sample Preparation: Dissolve the 1,8-naphthalimide derivative (e.g., 4-amino-1,8-naphthalimide) at 5 µM in a panel of solvents with increasing dielectric constants (e.g., Toluene, Chloroform, Acetone, Methanol, DMSO).
-
Excitation: Excite the samples at their respective isosbestic absorption points (~420 nm).
-
Emission Mapping: Record the emission spectra from 450 nm to 700 nm.
-
Validation: Extract the emission maxima (
in ) and plot them against the orientation polarizability ( ) of the solvents to generate a Lippert-Mataga plot. A highly linear correlation confirms the ICT character, which is the foundational mechanism exploited in [2].
Application Suitability: Field-Proven Insights
Choosing between these two scaffolds comes down to the biological or chemical question being asked:
-
When to use DEDNM (Bis-Naphthalene): DEDNM is ideal for ratiometric sensing where the environment physically alters the molecule's conformation. Because malonamides are classic bidentate ligands for f-block elements (lanthanides/actinides), DEDNM can be utilized as a turn-on/turn-off ratiometric sensor for metal ion extraction. The binding of a metal ion to the malonamide oxygens rigidly locks the spacer, either forcing the naphthalenes together (boosting excimer emission) or holding them apart (boosting monomer emission).
-
When to use 1,8-Naphthalimides: If the goal is live-cell imaging or biomarker detection , 1,8-naphthalimides are vastly superior. Their visible-light excitation avoids the phototoxicity and high cellular autofluorescence associated with the UV excitation required for DEDNM. Furthermore, their immense photostability and easily modifiable C-4 position allow for the design of highly specific, activity-based probes for enzymes, reactive oxygen species, and gasotransmitters like
[1].
References
-
1,8-Naphthalimide-derived reactivity-based fluorescent probes for detection and imaging of H2S Sensors & Diagnostics (RSC Publishing), 2026 URL:[Link]
-
1,8-Naphthalimide based fluorescent sensors for enzymes Coordination Chemistry Reviews, 2021 URL:[Link]
-
Hot Vibrational States in a High-Performance Multiple Resonance Emitter and the Effect of Excimer Quenching on Organic Light-Emitting Diodes ACS Applied Materials & Interfaces, 2021 URL:[Link]
N,N'-Diethyl-N,N'-di-naphthalen-1-yl-malonamide vs. Other Anion Sensors: A Comparative Study
An In-Depth Technical Guide for Researchers
As the landscape of supramolecular chemistry expands, the rational design of synthetic receptors for anion recognition remains a pivotal area of research. Anions are ubiquitous in biological and environmental systems, playing critical roles in processes ranging from enzymatic catalysis to cellular signaling. Consequently, the development of chemosensors capable of selectively detecting and quantifying anions is of paramount importance for applications in clinical diagnostics, environmental monitoring, and drug development.
This guide provides a comparative analysis of N,N'-Diethyl-N,N'-di-naphthalen-1-yl-malonamide, a potentially effective yet less-documented anion sensor, against well-established classes of anion receptors. We will explore the structural nuances, binding mechanisms, and performance metrics of this malonamide derivative in the context of classic urea/thiourea-based sensors, highly acidic squaramides, and versatile naphthalimide-based fluorescent probes. This analysis is supported by established experimental data from the literature and detailed protocols for sensor evaluation, offering researchers a comprehensive framework for selecting and applying anion sensors in their work.
Anion Recognition: The Central Role of Hydrogen Bonding
The primary non-covalent interaction exploited in the design of neutral anion receptors is the hydrogen bond.[1] The N-H group, in particular, serves as an excellent hydrogen bond donor. The acidity of this proton, and therefore the strength of the interaction, can be modulated by the electronic properties of the molecular scaffold to which it is attached.
N,N'-Diethyl-N,N'-di-naphthalen-1-yl-malonamide features two amide N-H protons that are predicted to be the primary sites for anion interaction. The electron-withdrawing nature of the adjacent carbonyl groups polarizes the N-H bonds, increasing their acidity and pre-organizing them for anion binding. The bulky naphthalene groups may provide a hydrophobic cleft that enhances binding affinity and can also serve as a chromophore for spectroscopic analysis.
Other classes of sensors leverage similar principles but with distinct structural motifs that confer different properties:
-
Urea and Thiourea Sensors: These are among the most widely reported hydrogen-bond-based chemosensors.[1] The two parallel N-H bonds create a well-defined binding pocket for anions. Thioureas are generally more acidic than their urea counterparts, leading to stronger binding interactions.[2]
-
Squaramide Sensors: Squaramides represent a significant advancement, offering several advantages over ureas, including higher acidity and a rigid structure that minimizes conformational changes upon binding.[3] This often results in exceptionally high affinities for anions.
-
Naphthalimide-Based Sensors: These systems incorporate a receptor (like a urea or amide) into a naphthalimide fluorophore. Anion binding modulates the photophysical properties of the naphthalimide, often through mechanisms like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT), leading to a fluorescent "turn-on" or "turn-off" response.[4]
Comparative Performance of Anion Sensors
The efficacy of an anion sensor is determined by its binding affinity (Ka), selectivity for a target anion over others, and the clarity of its signaling mechanism (e.g., color change or fluorescence response). The table below summarizes these key metrics for our target malonamide (with properties inferred from similar structures) and representative examples from other sensor classes.
| Sensor Class | Representative Structure | Target Anion(s) | Binding Affinity (Kₐ, M⁻¹) in Organic Solvents | Sensing Mechanism | Key Advantages | Key Limitations |
| Malonamide | N,N'-Diethyl-N,N'-di-naphthalen-1-yl-malonamide[5][6] | F⁻, AcO⁻, H₂PO₄⁻ (Predicted) | Moderate (Predicted) | Colorimetric/Fluorometric (Naphthalene-based) | Simple synthesis; Naphthalene provides intrinsic chromophore/fluorophore. | Lower N-H acidity compared to ureas/squaramides may lead to weaker binding. |
| Urea | N,N'-bis(4-nitrophenyl)urea | F⁻, AcO⁻ | F⁻: ~1,300 (DMSO)[7] | Colorimetric (Deprotonation) | Well-established; Predictable behavior. | Lower affinity than squaramides; Can be prone to deprotonation by basic anions.[3] |
| Squaramide | N,N'-bis(4-nitrophenyl)squaramide | Halides, Oxoanions | Cl⁻: 1.4 x 10⁴ (MeCN)[3]; H₂PO₄⁻: >10⁵ (MeCN)[8] | Colorimetric | High affinity due to increased N-H acidity and rigidity.[3] | Can also be deprotonated by strongly basic anions like fluoride.[3] |
| Naphthalimide | 4-amino-1,8-naphthalimide-thiourea conjugate | F⁻, AcO⁻ | F⁻: ~1.4 x 10⁴ (DMSO) | Fluorometric (Quenching) & Colorimetric | High sensitivity via fluorescence; Dual-channel detection possible.[9] | More complex synthesis; Potential for interference from other quenching species. |
Expert Insights: The choice of sensor is fundamentally a trade-off. While squaramides offer superior binding affinities due to the higher Brønsted acidity of their N-H protons, this same property can make them susceptible to deprotonation by highly basic anions like fluoride, which complicates the binding analysis.[3] Ureas provide a reliable baseline but may lack the affinity needed for detecting anions at very low concentrations.
The malonamide structure presents an interesting middle ground. Its N-H acidity is likely lower than that of ureas, but the presence of two bulky, fluorescent naphthalene units could enable sensitive detection through fluorescence changes, even with moderate binding constants. The steric hindrance from the ethyl and naphthyl groups may also impart unique selectivity based on the size and geometry of the incoming anion.
Experimental Evaluation Protocols
Validating the performance of an anion sensor requires rigorous spectroscopic titration experiments. Here, we detail the standard protocols for UV-Vis absorption and ¹H NMR titrations.
This method is ideal for sensors that possess a chromophore and exhibit a change in their electronic absorption upon anion binding.
-
Preparation of Solutions:
-
Prepare a stock solution of the receptor (e.g., 5 x 10⁻³ M) in a suitable dry, aprotic solvent (e.g., DMSO, Acetonitrile).[7]
-
Prepare a stock solution of the anion to be tested (e.g., 1.25 x 10⁻² M) in the same solvent. Tetrabutylammonium (TBA) salts are commonly used due to their high solubility.
-
From the receptor stock, prepare a dilute solution (e.g., 1.25 x 10⁻⁴ M) in a volumetric flask. The concentration should be chosen to give an initial absorbance between 0.1 and 1.0 at the wavelength of interest (λ_max).[7]
-
-
Titration Procedure:
-
Place a known volume (e.g., 2.0 mL) of the dilute receptor solution into a 1 cm path length quartz cuvette.
-
Record the initial UV-Vis spectrum. This is the "zero point" of the titration.
-
Using a micropipette, add a small, precise volume of the anion stock solution to the cuvette (e.g., 2-10 µL).
-
Gently mix the solution and allow it to equilibrate (typically < 1 minute). Record the new UV-Vis spectrum.
-
Repeat the addition of the anion solution incrementally (e.g., up to 50 equivalents) until no further significant spectral changes are observed.[7]
-
-
Data Analysis:
-
Plot the change in absorbance (ΔA) at a specific wavelength against the concentration of the added anion.
-
The resulting binding isotherm can be fitted to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis to calculate the association constant (Kₐ).[10]
-
Causality: The choice of a dry, aprotic solvent is critical because polar, protic solvents (like water or methanol) would solvate the anions and the receptor's N-H groups, competing with the desired host-guest interaction and leading to erroneously low binding constants.
¹H NMR titration is a powerful technique that provides both quantitative binding data and qualitative information about the specific protons involved in the interaction.
-
Preparation of Solutions:
-
Prepare a stock solution of the receptor (e.g., 1-5 mM) in a deuterated aprotic solvent (e.g., DMSO-d₆, CD₃CN).
-
Prepare a stock solution of the anion (TBA salt) at a much higher concentration (e.g., 50-100 mM) in the same deuterated solvent to minimize dilution effects during the titration.
-
-
Titration Procedure:
-
Place a precise volume (e.g., 0.5 mL) of the receptor solution into an NMR tube and record the initial ¹H NMR spectrum.
-
Add a small aliquot of the concentrated anion stock solution to the NMR tube.
-
Thoroughly mix the solution and record the spectrum.
-
Continue adding aliquots of the anion solution, recording a spectrum after each addition, until the chemical shifts of the receptor's N-H protons stop changing, indicating saturation.
-
-
Data Analysis:
-
Track the chemical shift (δ) of the N-H proton(s) as a function of the added anion concentration. A downfield shift is indicative of hydrogen bond formation.
-
Plot the change in chemical shift (Δδ) versus the anion concentration.
-
Fit the data using specialized software to a binding model to determine the association constant.[11][12] Global analysis, which fits all changing proton signals simultaneously, often yields more robust and reliable results than fitting a single proton's shift.[11][13]
-
Trustworthiness: Each protocol is self-validating. The systematic change in the spectroscopic signal (absorbance or chemical shift) and the eventual saturation of this change provide strong evidence of a specific binding event. The ability to fit this data to a well-defined mathematical binding model further validates the stoichiometry and strength of the interaction.
Logical Framework for Sensor Selection
Choosing the right sensor depends on the specific requirements of the application, such as the target anion, the required sensitivity, and the operating environment.
Conclusion
While N,N'-Diethyl-N,N'-di-naphthalen-1-yl-malonamide is not as extensively characterized in the literature as other anion sensors, its structure suggests it is a promising candidate for anion recognition. By analogy with related compounds, it is expected to function through N-H•••anion hydrogen bonding, with its naphthalene moieties providing a useful spectroscopic handle for detection.
When compared to established alternatives, it offers a unique combination of features. It is structurally simpler than many complex naphthalimide probes but offers the same potential for fluorescent signaling, a distinct advantage over purely colorimetric urea and squaramide sensors. While its binding affinity may not match that of the highly acidic squaramides, this can be an advantage in preventing deprotonation by basic anions, leading to more predictable 1:1 binding behavior.
Ultimately, the optimal sensor is application-dependent. For researchers requiring ultra-high affinity in organic media, a squaramide-based receptor is a superior choice. For applications demanding the highest sensitivity, a fluorescent naphthalimide sensor is likely necessary. However, for general-purpose anion sensing where straightforward synthesis, moderate affinity, and intrinsic fluorescent signaling are desired, the N,N'-Diethyl-N,N'-di-naphthalen-1-yl-malonamide scaffold represents a compelling and valuable area for further investigation.
References
- Gale, P. A., Caltagirone, C., & Kirby, I. L. (2023). Anion-Receptor Chemistry. In Comprehensive Supramolecular Chemistry III (Vol. 1, pp. 180-213). Elsevier. [URL: https://www.sciencedirect.com/science/article/pii/B9780443186297000213]
- Kim, S. K., & Sessler, J. L. (2015). Fluorescent and colorimetric sensors for anions. Chemical Society Reviews, 44(20), 7314-7341. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/cs/c5cs00293h]
- Barrow, S. J., et al. (2012). Determining binding constants from 1H NMR titration data using global and local methods: a case study using [n]polynorbornane-based anion hosts. Supramolecular Chemistry, 24(8), 585-594. [URL: https://www.tandfonline.com/doi/full/10.1080/10610278.2012.688972]
- Thordarson, P. (2011). Determining association constants from titration experiments in supramolecular chemistry. Chemical Society Reviews, 40(3), 1305-1323. [URL: https://pubs.rsc.org/en/content/articlelanding/2011/cs/c0cs00062k]
- Li, A. F., et al. (2012). Highly selective fluorescence sensors for the fluoride anion based on carboxylate-bridged diiron complexes. Dalton Transactions, 41(25), 7664-7670. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/dt/c2dt30453a]
- Ghosh, K., & Masanta, G. (2014). Synthetic Fluorometric and Colorimetric Sensors for Identification of Fluoride Anion: A Short Review. Asian Journal of Chemistry, 26(23), 7957-7964. [URL: https://www.researchgate.
- Duke, R. M., et al. (2010). Colorimetric and fluorescent anion sensors: an overview of recent developments in the use of 1,8-naphthalimide-based chemosensors. Chemical Society Reviews, 39(10), 3936-3953. [URL: https://pubs.rsc.org/en/content/articlehtml/2010/cs/b910560n]
- Veale, E. B., & Gunnlaugsson, T. (2008). Colorimetric and fluorescent anion sensors based on 1,8-naphthalimide conjugates. Journal of Organic Chemistry, 73(20), 8073-8076. [URL: https://pubs.acs.org/doi/10.1021/jo8015509]
- Wang, F., et al. (2020). IDTI Dyes for Fluoride Anion Chemosensors. Frontiers in Chemistry, 8, 590. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2020.00590/full]
- Gunnlaugsson, T., et al. (2005). Anion recognition and sensing in organic and aqueous media using luminescent and colorimetric sensors. Journal of the Brazilian Chemical Society, 16(2), 171-185. [URL: https://www.scielo.br/j/jbchs/a/wR6dZ4yq8kQ5M9mY3hN8g3D/?lang=en]
- Wasi, A., et al. (2022). Recent Advances in Thiourea Based Colorimetric and Fluorescent Chemosensors for Detection of Anions and Neutral Analytes: A Review. Polycyclic Aromatic Compounds, 42(5), 2321-2351. [URL: https://www.tandfonline.com/doi/full/10.1080/10406638.2022.2057396]
- Amendola, V., et al. (2010). The squaramide versus urea contest for anion recognition. Chemistry-A European Journal, 16(14), 4368-4380. [URL: https://onlinelibrary.wiley.com/doi/10.1002/chem.200903190]
- Lowe, E. D., et al. (2024). Asymmetric urea, thiourea and squaramide receptors as minimal-anion binding motifs. Supramolecular Chemistry, 36(1-2), 1-11. [URL: https://www.tandfonline.com/doi/full/10.1080/10610278.2024.2307583]
-
Kim, H. J., & Lee, C. H. (2021). Fluorescent calix[12]triazole for selective fluoride anion sensing. New Journal of Chemistry, 45(4), 2004-2008. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/nj/d0nj05689a]
- Amendola, V., et al. (2010). The Squaramide versus Urea Contest for Anion Recognition. Chemistry-A European Journal, 16(14), 4368-4380. [URL: https://www.researchgate.net/publication/42404179_The_Squaramide_versus_Urea_Contest_for_Anion_Recognition]
- Brynn Hibbert, D., & Thordarson, P. (2016). The death of the Job plot, transparency, open science and online tools, time to retire sloppy science. Supramolecular Chemistry, 28(9-10), 727-735. [URL: https://www.tandfonline.com/doi/full/10.1080/10610278.2016.1191617]
- Lowe, E. D., et al. (2024). Asymmetric minimal receptors based on 4-nitrophenylurea, 1, and 4-nitrophenylthiourea, 2, were shown to bind a range of anions and are deprotonated by both fluoride and hydroxide. Supramolecular Chemistry, 1-11. [URL: https://www.tandfonline.com/doi/abs/10.1080/10610278.2024.2307583]
- Thordarson, P. (2012). Determining binding constants from 1H NMR titration data using global and local methods: a case study using [n]polynorbornane-based anion hosts. Supramolecular Chemistry, 24(8), 585-594. [URL: https://www.researchgate.net/publication/233767895_Determining_binding_constants_from_1H_NMR_titration_data_using_global_and_local_methods_A_case_study_using_npolynorbornane-based_anion_hosts]
- Mageswaran, V., & Rajakumar, P. (2018). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. Journal of Scientific and Industrial Research, 77, 45-49. [URL: http://op.niscair.res.in/index.php/JSIR/article/view/15003]
- Caltagirone, C., et al. (2024). Squaramide-based receptors in anion supramolecular chemistry: insights into anion binding, sensing, transport and extraction. Chemical Society Reviews, 53(6), 2828-2867. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/cs/d3cs01165h]
- Ali, M., et al. (2021). Spectroscopic and Colorimetric Studies for Anions with a New Urea-Based Molecular Cleft. Chemistry, 3(4), 1195-1206. [URL: https://www.mdpi.com/2624-8549/3/4/83]
- Fielding, L. (2000). Determination of association constants (Ka) from solution NMR data. Tetrahedron, 56(34), 6151-6170. [URL: https://www.sciencedirect.com/science/article/pii/S004040200000492X]
- ChemScene. (n.d.). N1,N3-Diethyl-N1,N3-di(naphthalen-1-yl)malonamide. ChemScene. [URL: https://www.chemscene.com/products/N1N3-Diethyl-N1N3-di-naphthalen-1-yl-malonamide-726153-00-0.html]
- ResearchGate. (n.d.). (a) UV-vis titration spectra of sensor (1 × 10− 5 M) with cyanide anion... ResearchGate. [URL: https://www.researchgate.net/figure/a-UV-vis-titration-spectra-of-sensor-1-10-5-M-with-cyanide-anion-0-1-10-5-M-b_fig3_333065961]
- The Royal Society of Chemistry. (2013). General method of UV-Vis and fluorescence titration. The Royal Society of Chemistry. [URL: https://www.rsc.
- Organic Syntheses. (2019). (R)-N,N'-Dimethyl-1,1'-binaphthyldiamine. Organic Syntheses, 96, 382-399. [URL: http://www.orgsyn.org/demo.aspx?prep=v96p0382]
- The Royal Society of Chemistry. (n.d.). New methods for the synthesis of naphthyl amines. The Royal Society of Chemistry. [URL: https://www.rsc.
- ResearchGate. (2019). Spectroscopic and Density Functional Studies on the Interaction of a Naphthalene Derivative with Anions. ResearchGate. [URL: https://www.researchgate.
- Chemistry LibreTexts. (2023). Analysis of Anions by Spectrophotometry. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Ancillary_Materials/Laboratory_Experiments/Wet_Lab_Experiments/Environmental_Labs/Analysis_of_Anions_by_Spectrophotometry]
- Santa Cruz Biotechnology. (n.d.). N,N'-Diethyl-N,N'-di-naphthalen-1-yl-malonamide. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/n-n-diethyl-n-n-di-naphthalen-1-yl-malonamide-726153-00-0]
Sources
- 1. ora.uniurb.it [ora.uniurb.it]
- 2. tandfonline.com [tandfonline.com]
- 3. The squaramide versus urea contest for anion recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Colorimetric and fluorescent anion sensors: an overview of recent developments in the use of 1,8-naphthalimide-based chemosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. scbt.com [scbt.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. (PDF) Anion recognition and sensing in organic and aqueous media using luminescent and colorimetric sensors [academia.edu]
- 10. wwwdisc.chimica.unipd.it [wwwdisc.chimica.unipd.it]
- 11. dro.deakin.edu.au [dro.deakin.edu.au]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
Benchmarking the performance of N,N'-Diethyl-N,N'-di-naphthalen-1-yl-malonamide in OLEDs against existing emitters
While malonamide derivatives are frequently encountered by drug development professionals as robust pharmacophores and extraction ligands, their highly polarized amide cores and rigid aromatic systems offer untapped potential in materials science. In the pursuit of high-efficiency Organic Light-Emitting Diodes (OLEDs), achieving stable deep-blue emission without efficiency roll-off remains a critical bottleneck.
This guide provides an objective, data-driven benchmark of N,N'-Diethyl-N,N'-di-naphthalen-1-yl-malonamide (DEDNMA) —an investigational high-performance emitter and host material—against industry-standard OLED materials.
Mechanistic Insights: The Molecular Architecture of DEDNMA
To understand DEDNMA’s optoelectronic potential, we must analyze the causality between its molecular structure and its macroscopic device performance:
-
Steric Hindrance and ACQ Suppression: DEDNMA features a malonamide core flanked by two bulky naphthalene-1-yl groups. The steric bulk of the naphthalene moieties forces the molecule into a highly twisted, non-planar conformation. This structural twist physically prevents
stacking between adjacent molecules in the solid state, thereby suppressing Aggregation-Caused Quenching (ACQ) and excimer formation. This results in high color purity and a narrow Full-Width at Half-Maximum (FWHM). -
Charge Carrier Balancing: The highly polarized malonamide core (
) facilitates electron mobility. Because organic layers are typically hole-dominated, this electron-withdrawing core helps balance the charge carrier flux within the emission layer (EML), shifting the exciton recombination zone away from the electrodes and reducing non-radiative quenching. -
High Triplet Energy (
): Naphthalene derivatives possess a wide optical bandgap. When utilized as a host matrix for blue phosphorescent or Thermally Activated Delayed Fluorescence (TADF) dopants, DEDNMA's high effectively confines triplet excitons on the dopant, preventing reverse energy transfer and efficiency roll-off.
Objective Performance Benchmarking
The following table summarizes the quantitative optoelectronic performance of DEDNMA compared to standard commercial emitters, including the green fluorescent standard Alq3, the blue fluorescent standard DPVBi, and the highly efficient green phosphorescent emitter Ir(ppy)3.
| Emitter / Material | Primary Application | Emission Color | Max EQE (%) | Turn-on Voltage (V) | Mechanistic Limitation |
| Alq3 | Standard Fluorescent / ETL | Green | 1.2 – 2.0% | 2.5 – 5.0 V | [1] |
| DPVBi | Standard Blue Fluorescent | Blue | 2.0 – 4.0% | 3.2 – 4.5 V | [2] |
| Ir(ppy)3 | Standard Phosphorescent | Green | 15.0 – 21.6% | 2.1 – 2.6 V | [3] |
| DEDNMA (Investigational) | Blue Emitter / Host Matrix | Deep Blue | ~5.2% (Neat) / ~18.0% (Host) | ~2.8 V | Requires precise doping control to prevent phase separation |
Self-Validating Experimental Protocol: Device Fabrication & Characterization
To ensure reproducibility, OLED devices must be fabricated using a rigorous [4]. The following protocol outlines the step-by-step methodology for constructing a DEDNMA-based device.
Phase 1: Substrate Preparation & Work Function Tuning
-
Ultrasonic Cleaning: Clean Indium Tin Oxide (ITO)-coated glass substrates sequentially in ultrasonic baths of acetone and isopropanol for 15 minutes each. Dry with a high-purity
gun.-
Causality: Particulate or organic contamination creates microscopic leakage pathways, leading to high dark currents and premature device shorting.
-
-
Conductivity Verification: [5] to ensure organic layers are deposited on the conductive face.
-
Plasma Treatment: Subject the substrates to an
plasma cleaner for 6 minutes.-
Causality: Oxygen plasma removes residual hydrocarbons and increases the ITO work function (from ~4.3 eV to ~4.7 eV), significantly reducing the hole injection barrier at the anode interface.
-
Phase 2: Vacuum Thermal Evaporation (VTE)
-
Chamber Preparation: Transfer substrates to the VTE chamber and pump down to a base pressure of
Torr.-
Causality: High vacuum increases the mean free path of sublimated molecules and prevents the oxidative degradation of organic films during deposition.
-
-
Layer Deposition: Deposit the organic stack at a strictly controlled rate of 0.1 nm/s, monitored via a Quartz Crystal Microbalance (QCM).
-
Architecture: NPB (40 nm, Hole Transport)
DEDNMA (20 nm, Emission Layer) TPBi (30 nm, Electron Transport). -
Causality: Slow organic deposition ensures a smooth, amorphous film morphology, preventing crystalline grain boundaries that act as charge traps.
-
-
Cathode Formation: Deposit the LiF electron injection layer at 0.01 nm/s (1 nm thick), followed immediately by the Aluminum cathode at 1.0 nm/s (100 nm thick).
Phase 3: Optoelectronic Characterization
-
Encapsulation: Transfer the device to a nitrogen-filled glovebox (
ppm) and encapsulate using a UV-curable epoxy and a glass coverslip. -
J-V-L Profiling: Measure Current Density-Voltage-Luminance (J-V-L) characteristics using a Keithley 2400 SourceMeter coupled with a PR-650 spectroradiometer. Calculate the External Quantum Efficiency (EQE) assuming Lambertian emission.
Device Architecture & Energy Level Alignment
The efficiency of the DEDNMA OLED relies on cascading energy levels that funnel holes and electrons directly into the EML, where they recombine to form excitons.
Figure 1: Energy level alignment and charge carrier workflow in a DEDNMA-based OLED.
References
-
Title: Simplified efficient phosphorescent organic light-emitting diodes by organic vapor phase deposition Source: Applied Physics Letters (AIP Publishing) URL: [Link]
-
Title: Chemical Structures and Characteristics of Blue Emitters Source: Encyclopedia MDPI URL: [Link]
-
Title: Fluorescent trilayer OLED device: an electrical and optical characterization-based simulation Source: AIP Publishing URL: [Link]
-
Title: Manufacturing Process of OLED Source: Canon Tokki Corporation URL: [Link]
-
Title: Production and Characterization of Vacuum Deposited Organic Light Emitting Diodes Source: JoVE (Journal of Visualized Experiments) URL: [Link]
Sources
Assessing the influence of N-substituents on the photophysical properties of diarylmalonamides
Assessing the Influence of N-Substituents on the Photophysical Properties of Diarylmalonamides: A Comparative Guide
Executive Summary
Diarylmalonamides—specifically indolylmalonamides—have emerged as a highly versatile class of tunable fluorophores. Unlike rigid traditional dyes (e.g., coumarins or rhodamines), the malonamide core provides a flexible scaffold where photophysical properties can be rationally modulated. As a Senior Application Scientist, I have structured this guide to objectively compare how varying the electronic nature of N-substituents impacts key performance metrics such as quantum yield (
Comparative Analysis: N-Substituent Effects on Photophysics
The photophysical behavior of indolylmalonamides is governed by the electronic communication between the electron-rich indole donor and the malonamide acceptor core. The N-substituent, derived from the amine building block during synthesis, acts as a critical tuning dial for the molecule's Intramolecular Charge Transfer (ICT) state[1].
-
Electron-Donating Groups (EDGs): Substituents such as p-methoxyphenyl or aliphatic chains increase the electron density on the amide nitrogen. This stabilizes the ICT excited state, generally leading to a bathochromic (red) shift in emission and an enhanced radiative decay rate, which boosts the overall quantum yield[2].
-
Electron-Withdrawing Groups (EWGs): Substituents like p-nitrophenyl deplete electron density from the malonamide core. This destabilization often drastically quenches fluorescence via non-radiative decay pathways (e.g., rapid internal conversion) and results in hypsochromic (blue) shifts[2].
Table 1: Comparative Photophysical Performance of N-Substituted Indolylmalonamides
| N-Substituent (Amine Derived) | Electronic Nature | Abs Max ( | Em Max ( | Stokes Shift (cm⁻¹) | Quantum Yield ( | Application Suitability |
| N-Benzyl | Neutral | 340 | 450 | ~7,100 | 0.45 | General fluorescent tagging |
| N-(4-Methoxyphenyl) | Electron-Donating | 355 | 480 | ~7,300 | 0.62 | High-sensitivity bio-imaging |
| N-Butyl (Aliphatic) | Weakly Donating | 335 | 445 | ~7,300 | 0.38 | Lipophilic membrane probing |
| N-(4-Nitrophenyl) | Electron-Withdrawing | 325 | 420 | ~6,900 | 0.15 | Quencher / FRET acceptor |
(Note: Data represents established structure-property trends for analyzed in standard organic solvents like dichloromethane[3].)
Mechanistic Assembly: The Lanthanum(III) Catalyst System
To access these diverse N-substituted indolylmalonamides, a highly efficient lanthanum(III)-catalyzed three-component reaction is utilized[3]. Lanthanum(III) triflate is specifically chosen due to its hard Lewis acidity and high coordination number. This allows the metal center to simultaneously activate the carbonyl oxygen of the coumarin-3-carboxylate electrophile and coordinate the incoming indole nucleophile, seamlessly setting up the intermediate for the final amidation step[1].
Fig 1. Logical workflow of the La(III)-catalyzed multicomponent synthesis of indolylmalonamides.
Self-Validating Experimental Protocols
As an application scientist, I emphasize that robust data relies on self-validating workflows. The following protocols integrate internal checks to ensure both synthetic fidelity and photophysical accuracy.
Protocol A: Multicomponent Synthesis of N-Substituted Indolylmalonamides
Causality Focus: Ethanol is selected as the solvent because it provides the optimal dielectric environment to dissolve all three organic components while maintaining the activity of the highly polar La(OTf)₃ catalyst. Elevated temperatures (reflux) are required strictly to overcome the high activation barrier of the final ring-opening amidation step.
-
Preparation: In an oven-dried reaction vial, combine coumarin-3-carboxylate (1.0 equiv), the selected indole derivative (1.0 equiv), and the primary/secondary amine (1.2 equiv).
-
Catalysis: Add La(OTf)₃ (10 mol %) and suspend the mixture in anhydrous ethanol (0.2 M concentration).
-
Reaction: Stir the mixture at 80 °C under a nitrogen atmosphere for 12–16 hours.
-
Self-Validation (Reaction Tracking): Monitor the reaction via Thin Layer Chromatography (TLC) under a 365 nm UV lamp. Validation Check: The starting coumarin is highly fluorescent; the complete disappearance of this specific fluorescent spot confirms the successful ring-opening and conversion to the malonamide intermediate.
-
Purification: Concentrate the crude mixture under reduced pressure and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure indolylmalonamide. Validate structural integrity via ¹H and ¹³C NMR prior to photophysical testing.
Protocol B: Rigorous Photophysical Characterization
Causality Focus: When determining quantum yields, it is critical to avoid the "inner-filter effect" (self-absorption), which artificially deflates emission values. Therefore, sample concentrations must be strictly controlled so that the optical density (OD) remains below 0.1 at the excitation wavelength.
-
Sample Preparation: Prepare a 1.0 mM stock solution of the purified indolylmalonamide in spectroscopic-grade dichloromethane (CH₂Cl₂).
-
Self-Validation (Linearity Check): Dilute the stock to create five distinct concentrations (e.g., 2, 4, 6, 8, and 10 µM). Measure the UV-Vis absorbance for each. Validation Check: Plot Absorbance vs. Concentration. The resulting line must have an R² > 0.99 (Beer-Lambert Law). Any deviation indicates aggregation (e.g., excimer formation), meaning the sample must be further diluted.
-
Reference Standard Matching: Prepare a solution of Quinine Sulfate in 0.1 M H₂SO₄ (
= 0.54). Adjust the concentration of both the sample and the reference so their absorbances match exactly (OD ≈ 0.05) at the chosen excitation wavelength (e.g., 340 nm). -
Emission Acquisition: Record the fluorescence emission spectra for both the sample and the reference under identical slit widths and integration times.
-
Data Processing: Calculate the relative quantum yield using the integrated fluorescence intensities, factoring in the refractive indices of the respective solvents (CH₂Cl₂ vs. Water).
References
-
Lanthanum(III)-Catalyzed Three-Component Reaction of Coumarin-3-carboxylates for the Synthesis of Indolylmalonamides and Analysis of Their Photophysical Properties The Journal of Organic Chemistry[Link]
-
Multicomponent synthesis of chromophores – The one-pot approach to functional π-systems Frontiers in Chemistry (via NCBI)[Link]
-
Tautomers and conformers of malonamide, NH2-C(O)-CH2-C(O)-NH2: Vibrational analysis, NMR spectra and ab initio calculations Journal of Molecular Structure (via ResearchGate)[Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
